Amphotalide
Description
Properties
IUPAC Name |
2-[5-(4-aminophenoxy)pentyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-14-8-10-15(11-9-14)24-13-5-1-4-12-21-18(22)16-6-2-3-7-17(16)19(21)23/h2-3,6-11H,1,4-5,12-13,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGAFADHXYOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862731 | |
| Record name | Amphotalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-06-9 | |
| Record name | Amphotalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amphotalide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amphotalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amphotalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPHOTALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95818EH730 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Screening of Novel Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for the development of new therapeutic agents.[1][2] The hydrophobic nature of the phthalimide core allows these compounds to readily cross biological membranes, enhancing their potential as drug candidates.[3][4] This guide provides an in-depth overview of the synthesis of novel phthalimide derivatives, details common biological screening protocols, and presents key findings on their therapeutic potential.
Synthetic Strategies for Phthalimide Derivatives
The synthesis of N-substituted phthalimides is typically straightforward, with two primary methods dominating the landscape: the reaction of phthalic anhydride with amines and the Gabriel synthesis.[5][6] Molecular hybridization, which involves incorporating other pharmacologically active moieties, is a common strategy to enhance the biological activity of the phthalimide core.[3]
General Synthesis from Phthalic Anhydride
A prevalent method involves the condensation of phthalic anhydride with a primary amine or its derivatives. This reaction is often carried out in a suitable solvent, such as acetic acid or acetone, and may be performed at room temperature or under reflux.[7][8]
Experimental Protocol: Synthesis of 2-Alkynylisoindoline-1,3-dione Derivatives [9]
-
To a mixture of phthalimide (1 equivalent) and potassium carbonate (K₂CO₃) in acetone (15 ml), add an equivalent amount of the desired alkynyl halide.
-
Stir the reaction mixture continuously at room temperature for 1 hour.
-
Heat the mixture to reflux at 100°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 ml of ice-cold water and stir until a solid precipitate forms.
-
Filter the solid product, wash it, and recrystallize from an ethyl acetate/hexane mixture to yield the final compound.
Gabriel Synthesis
The Gabriel synthesis is a classic method for forming primary amines, which can be adapted for the synthesis of N-substituted phthalimides. It involves the deprotonation of phthalimide by a base like potassium hydroxide, followed by an Sₙ2 reaction with an alkyl halide.[6][10]
Molecular Hybridization
To diversify the biological activity, the phthalimide core can be linked to other pharmacophores. This "molecular hybridization" approach has been used to synthesize derivatives containing pyrazoles, triazoles, benzothiazoles, and Schiff bases, among others.[3][11][12]
// Invisible edges for layout edge [style=invis]; Phthalic_Anhydride -> Primary_Amine; } } Caption: General workflow for the synthesis of N-substituted phthalimides.
Biological Screening of Phthalimide Derivatives
Phthalimide derivatives have been screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][13][14]
Antimicrobial Activity
The antimicrobial potential of phthalimide derivatives is well-documented.[7][15] Screening is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Protocol: Antimicrobial Sensitivity Testing (Agar Diffusion Method) [3]
-
Prepare a nutrient agar medium and sterilize it.
-
Inoculate the sterile agar with the test microorganism.
-
Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Create cups or wells in the agar plate using a sterile borer.
-
Add a defined concentration of the test phthalimide derivative (dissolved in a suitable solvent like DMSO) into the wells.
-
Use a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control and the solvent as a negative control.[16]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the inhibition zone (the clear area around the well where microbial growth is inhibited) in millimeters.
Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives
| Compound ID | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 4c | S. aureus | 22 | 0.98 | [17] |
| 4f | E. coli | 20 | 1.95 | [17] |
| 4g | P. aeruginosa | 21 | 0.98 | [17] |
| 5c | C. albicans | 19 | 3.9 | [17] |
| 5e | M. tuberculosis | - | 0.49 | [9] |
| 12 | B. subtilis | - | - | [3] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Many phthalimide derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines.[11][18][19]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized phthalimide derivatives for a specified period (e.g., 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Anticancer Activity (IC₅₀ Values) of Selected Phthalimide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [19] |
| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [19] |
| 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [19] |
| 9b | A549 (Lung Cancer) | 2.86 | [15] |
| 6b | HeLa (Cervical Cancer) | 2.94 | [15] |
| H6 (Halogenated) | Colon & Breast Cancer | Effective Inhibition | [18] |
Anti-inflammatory Activity
Phthalimide derivatives, including the well-known drug thalidomide, are recognized for their anti-inflammatory properties.[5][13] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[20]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [20]
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, leaving some wells unstimulated as a control.
-
Incubate for 24 hours.
-
Collect the cell supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Table 3: Anti-inflammatory Activity of Selected Phthalimide Derivatives
| Compound ID | Assay | Activity/Result | IC₅₀ | Reference |
| IIh | NO Production Inhibition (RAW 264.7 cells) | Potent Inhibitory Activity | 8.7 µg/mL | [20] |
| - | TNF-α Modulation | Surpassed thalidomide activity | - | [13] |
| - | Carrageenan-induced Paw Edema (mice) | 36% inhibition at 10 mg/kg | - | [13] |
| - | COX-2 Inhibition | Potent and highly selective | 0.18 µM | [13] |
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. For phthalimide derivatives, several targets and pathways have been identified.
Inhibition of Pro-inflammatory Pathways
Certain phthalimide derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For instance, compound IIh was found to suppress the Toll-like receptor (TLR) 4 signaling pathway.[20] This suppression leads to a down-regulation in the activation of critical transcription factors and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines (TNF-α, IL-1β).[20]
Enzyme Inhibition
Molecular docking studies and enzymatic assays have revealed that phthalimide derivatives can target specific enzymes crucial for pathogen survival or cancer progression.
-
DNA Gyrase and Enoyl Reductase: These enzymes are targets for antibacterial and antimycobacterial agents.[9][17]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in angiogenesis, and its inhibition is a strategy for anticancer therapy.[16][21]
-
Topoisomerase II: This enzyme is another established target for cancer chemotherapy.[21]
Conclusion
The phthalimide scaffold remains a highly privileged structure in the design of new therapeutic agents. The synthetic accessibility and structural versatility of phthalimides allow for the creation of large, diverse libraries of compounds for biological screening.[22] Through established protocols for antimicrobial, anticancer, and anti-inflammatory evaluation, researchers can effectively identify lead compounds. Further investigation into their mechanisms of action, particularly through the study of signaling pathways and enzyme inhibition, will continue to drive the development of novel phthalimide-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedgrid.com [biomedgrid.com]
- 14. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]
- 22. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
In Vitro Biological Evaluation of New Phthalimide Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the in vitro biological evaluation of new phthalimide series, complete with detailed experimental protocols, collated quantitative data for comparative analysis, and visualizations of key signaling pathways.
Data Presentation: A Comparative Analysis of Phthalimide Derivatives
The following tables summarize the in vitro biological activities of various phthalimide derivatives, providing a comparative look at their efficacy across different assays.
Table 1: Anticancer Activity of Phthalimide Derivatives (IC50, µM)
| Compound/Series | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Phthalimide-triazole analog (6f) | 0.22 | - | - | - | [1] |
| Thiazole-phthalimide (5b) | 0.2 | - | - | - | [2] |
| Thiazole-phthalimide (5g) | - | - | - | 0.43 (PC-12) | [2] |
| Phthalimide analog (E) | 0.32 | 1.02 | 0.46 (7721) | - | [3] |
| Pyrimidinone-carbonitrile (30) | 1.42 | - | - | 1.98 | [4] |
Note: "-" indicates data not available in the cited sources. Cell line specificities are noted in parentheses where applicable.
Table 2: Antimicrobial Activity of Phthalimide Derivatives (MIC, µg/mL)
| Compound/Series | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Phthalimide aryl ester (3b) | 128 | 128 | 128 | [5][6] |
| N-butylphthalimide (NBP) | 200 | - | 100 | [7] |
| HUPF | 16 | 24 | 24 | [8] |
| HUPH | 20 | 28 | 20 | [8] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Phthalimide Derivatives
| Compound/Series | Assay | Target | IC50/Ki | Reference |
| Phthalimide derivative (6a) | COX-2 Inhibition | COX-2 | IC50 = 0.18 µM | [9] |
| Phthalimide derivative (6b) | COX-2 Inhibition | COX-2 | IC50 = 0.24 µM | [9] |
| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase Inhibition | hCA I | Ki = 28.5 nM | [10][11] |
| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase Inhibition | hCA II | Ki = 2.2 nM | [10][11] |
| Thalidomide | Cytochrome P450 Inhibition | CYP2C19 | IC50 = 270 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly employed in the evaluation of phthalimide derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Phthalimide derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the phthalimide derivatives in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Phthalimide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Prepare a microbial inoculum and swab it evenly across the surface of the agar plate.
-
Using a sterile cork borer, punch wells of 6 mm diameter in the agar.
-
Prepare solutions of the phthalimide derivatives at a known concentration.
-
Add a specific volume (e.g., 100 µL) of the compound solution into each well. Include a solvent control (e.g., DMSO) and a positive control (standard antibiotic/antifungal).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Materials:
-
Phthalimide derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection reagents
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the heme cofactor.
-
Add the phthalimide derivatives at various concentrations to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and the IC50 values.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Materials:
-
Phthalimide derivatives
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
Substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Add the assay buffer and the CA enzyme solution to the wells of a 96-well plate.
-
Add the phthalimide derivatives at different concentrations. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm) using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
Determine the inhibition constants (Ki) for the compounds.[10][11]
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of phthalimide derivatives to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Materials:
-
Phthalimide derivatives
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP2C19, CYP3A4)
-
CYP-specific substrate
-
NADPH regenerating system
-
Reaction buffer
-
LC-MS/MS system
Procedure:
-
Incubate the phthalimide derivatives at various concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.
-
Initiate the metabolic reaction by adding a CYP-specific substrate.
-
After a specific incubation time, terminate the reaction.
-
Analyze the formation of the metabolite from the substrate using LC-MS/MS.
-
Determine the rate of metabolite formation in the presence and absence of the inhibitors.
-
Calculate the percentage of inhibition and the IC50 values.[12]
Signaling Pathways and Experimental Workflows
The biological effects of phthalimide derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some phthalimide derivatives exert their anti-inflammatory and anticancer effects by modulating this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of phthalimide derivatives.
Intrinsic Apoptosis Pathway
Several phthalimide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.
Caption: Intrinsic apoptosis pathway induced by certain phthalimide derivatives.[2][13]
General Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the in vitro biological evaluation of a new series of phthalimide compounds.
Caption: A general workflow for the in vitro evaluation of new phthalimide series.
References
- 1. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ijper.org [ijper.org]
Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-substituted phthalimides, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile chemical scaffold.
The N-substituted phthalimide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the chemical space of these compounds, focusing on their synthesis, multifaceted pharmacological effects, and the structural determinants of their activity. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of N-Substituted Phthalimides
The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine. This versatile reaction can be carried out under various conditions, including conventional heating and microwave irradiation, often in the presence of a catalyst such as glacial acetic acid or sulphamic acid.[1] More recent methodologies have explored metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, offering an efficient and scalable alternative.[2]
A general synthetic workflow for the preparation of N-substituted phthalimides is outlined below.
General Synthetic Scheme for N-Substituted Phthalimides
Biological Activities and Quantitative Data
N-substituted phthalimides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of N-substituted phthalimides are often attributed to their ability to modulate key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.
| Compound ID | Test System | Endpoint | IC50 / % Inhibition | Reference |
| IIh | LPS-stimulated RAW264.7 cells | NO Production | 8.7 µg/mL | [1] |
| 3b | Carrageenan-induced paw edema (mice) | Edema Reduction | 69% at 250 mg/kg | [3] |
| 5c | Carrageenan-induced paw edema (mice) | Edema Reduction | 56.2% at 250 mg/kg | [3] |
| 17c | In vitro | COX-2 Inhibition | 32% | [4] |
Anticonvulsant Activity
Several N-substituted phthalimides have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic agents.
| Compound ID | Test System (Animal Model) | Endpoint | ED50 | Reference |
| 4-amino-N-(2-methylphenyl)-phthalimide | MES test (mice) | Protection | 47.61 µmol/kg | [5] |
| 4-amino-N-(2,6-dimethylphenyl)-phthalimide | MES test (rats) | Protection | 25.2 µmol/kg | [5] |
| Alkinyl derivative 10 | MES and ScMet tests | Protection | Most active in series | [6] |
| Compound 17 | MES test (rats) | Protection | 5.7 mg/kg | [4] |
Antimicrobial Activity
The antimicrobial properties of N-substituted phthalimides have been investigated against a range of bacterial and fungal pathogens.
| Compound ID | Organism | Endpoint | MIC | Reference |
| N-butylphthalimide | Candida albicans | Growth Inhibition | 100 µg/mL | [7] |
| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | Growth Inhibition | 128 µg/mL | [8] |
| Compound 4d | Escherichia coli, Staphylococcus mutans | Growth Inhibition | Not specified (active) | [9] |
| Compound 2-5 | Staphylococcus aureus, Escherichia coli | Growth Inhibition | Active | [10] |
Anticancer Activity
The anticancer potential of N-substituted phthalimides has been evaluated against various cancer cell lines, with some compounds showing promising cytotoxic effects.
| Compound ID | Cell Line | Endpoint | GI50 / IC50 | Reference |
| Compound 8f | A431 (Skin), H460 (Lung) | Cytotoxicity | Favorable IC50 | [11] |
| N-substituted acrididine-1,8-dione derivatives | Various cancer cell lines | Cytotoxicity | Active | [11] |
| Phthalimide analogs | HT29 (Colorectal) | Cytotoxicity | Better than other cell lines tested | [12] |
Key Signaling Pathways and Mechanisms of Action
Inhibition of TLR4 Signaling Pathway
Certain N-substituted phthalimides exert their anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, and subsequent production of pro-inflammatory cytokines. Some phthalimide derivatives have been shown to down-regulate the activation of IRF-3, thereby dampening the inflammatory response.[1]
References
- 1. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel toll-like receptor 4 (TLR4) antagonists identified by structure- and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of monoamine oxidase by C5-substituted phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products | MDPI [mdpi.com]
- 10. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Phthalimide Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary: The phthalimide core, a simple isoindoline-1,3-dione structure, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique chemical properties, including hydrophobicity and hydrogen bonding capabilities, allow it to serve as a versatile starting point for the development of potent therapeutic agents.[1] Historically shadowed by the tragic teratogenic effects of its most famous derivative, thalidomide, the phthalimide structure has undergone a remarkable renaissance. Modern research has elucidated its complex mechanisms of action, primarily as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the development of highly successful immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide for treating hematological cancers.[2][3] Beyond cancer, phthalimide derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties, making them a focal point of extensive drug discovery efforts.[4][5][6] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of phthalimide derivatives, supported by quantitative data, experimental protocols, and detailed pathway diagrams.
The Phthalimide Scaffold: A Foundation for Diverse Bioactivity
Phthalimide is a bicyclic non-aromatic nitrogen heterocycle characterized by an imide functional group fused to a benzene ring.[7] Its lipophilic nature facilitates passage across biological membranes, a crucial attribute for drug candidates.[1][8] The structure's imide hydrogen is acidic, allowing for the formation of salts and subsequent N-substitution, which is the primary strategy for creating diverse chemical libraries.[9] The resurgence of interest in this scaffold is largely due to the discovery that thalidomide and its analogues exert their therapeutic effects by binding to the protein Cereblon, thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][10] This mechanism has opened new avenues for targeting proteins previously considered "undruggable."
Synthesis of Phthalimide Derivatives
The synthesis of N-substituted phthalimides is typically straightforward, with two methods being predominant.[11][12] These established protocols allow for the efficient generation of diverse derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol 1: Reaction of Phthalic Anhydride with Primary Amines
This is the most common method for preparing N-substituted phthalimides.[13][14]
-
Reactants: Equimolar amounts of phthalic anhydride and a desired primary amine (alkyl or aryl).
-
Solvent & Catalyst: Glacial acetic acid is commonly used as the solvent. The reaction can be catalyzed by acids like sulphamic acid.[15]
-
Procedure: a. Phthalic anhydride and the primary amine are dissolved in glacial acetic acid in a round-bottom flask. b. The mixture is heated under reflux for several hours (typically 4-8 hours).[14][16] c. The progress of the reaction is monitored using thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature. e. The cooled mixture is often poured into cold water or onto crushed ice to precipitate the N-substituted phthalimide product.[15] f. The solid product is collected by filtration, washed with water, and then dried. g. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.[15][17]
Experimental Protocol 2: Gabriel Synthesis
The Gabriel synthesis is a classic method used to obtain primary amines from alkyl halides, which inherently involves the creation and subsequent cleavage of an N-alkylated phthalimide intermediate.[12][13] The first part of this synthesis is an effective method for N-alkylation.
-
Reactants: Phthalimide, potassium hydroxide (KOH), and an alkyl halide.
-
Procedure: a. Phthalimide is treated with a base, typically potassium hydroxide, to deprotonate the imide nitrogen, forming a nucleophilic potassium phthalimide salt. b. The potassium phthalimide is then reacted with a primary alkyl halide via an SN2 reaction. c. This reaction forms the N-alkylated phthalimide derivative. d. The product can be isolated and purified for further use or, in the context of the full Gabriel synthesis, cleaved (e.g., with hydrazine) to release the primary amine.
Key Mechanisms of Action
Phthalimide derivatives exert their biological effects through several distinct signaling pathways. The most significant of these is the modulation of the Cereblon E3 ubiquitin ligase complex.
Immunomodulatory and Anticancer Activity via Cereblon (CRBN)
The primary mechanism for the anticancer and immunomodulatory effects of thalidomide and its analogues (IMiDs) is the binding to Cereblon (CRBN), a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex.[2][3][10]
-
Binding: The phthalimide derivative (e.g., lenalidomide, pomalidomide) binds to a specific pocket in the CRBN protein.
-
Conformational Change: This binding alters the substrate-binding surface of CRBN.
-
Neosubstrate Recruitment: The altered surface now recognizes and recruits proteins not normally targeted by this E3 ligase. These new targets are called "neosubstrates." Key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][18]
-
Ubiquitination: The CRL4CRBN complex polyubiquitinates the recruited neosubstrates.
-
Proteasomal Degradation: The ubiquitinated IKZF1 and IKZF3 are targeted for degradation by the 26S proteasome.
-
Therapeutic Effect: The degradation of these transcription factors is toxic to multiple myeloma cells, leading to cell death and providing the potent anti-myeloma effect.[18][19]
Anti-inflammatory Activity
Phthalimide derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[20][21]
One key pathway involves the suppression of Toll-like receptor 4 (TLR4) signaling.[20][22]
-
Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4.
-
Signaling Cascade: TLR4 activation initiates a downstream signaling cascade, often dependent on the adaptor protein MyD88.
-
NF-κB Activation: This cascade leads to the activation of the nuclear factor kappa B (NF-κB) protein complex.[18]
-
Gene Transcription: Activated NF-κB translocates to the nucleus and promotes the transcription of genes for pro-inflammatory mediators, including TNF-α, Interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[20][22]
-
Inhibition by Phthalimides: Certain phthalimide derivatives can intervene in this pathway, suppressing the activation of NF-κB and subsequent production of these inflammatory molecules, thereby exerting an anti-inflammatory effect.[20][22]
Therapeutic Applications & Quantitative Data
The versatility of the phthalimide scaffold has led to the development of derivatives with a wide array of biological activities.[1][4]
Anticancer Activity
Beyond their established use in multiple myeloma, novel phthalimide derivatives are being explored for activity against various solid tumors.[23][24]
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Halogenated Schiff base (H6) | Colon & Breast | Effective Inhibition | [25] |
| Phthalimide-Curcumin (K3F21) | Prostate (Aggressive) | > Curcumin | [26] |
| Naphthalimide 5c | HepG-2 (Liver) | 2.74 ± 0.1 µM | [27] |
| Naphthalimide 5c | MCF-7 (Breast) | 3.93 ± 0.2 µM | [27] |
| Naphthalimide 5a, 5b, 7d | Various | < 20 µM | [27] |
| 1,8-Naphthalimide 5e | H1975 (Lung) | 16.56 µM | [28] |
Anti-inflammatory Activity
The ability to modulate TNF-α and other inflammatory mediators is a key feature of many phthalimide derivatives.[11][20]
| Compound/Derivative | Assay | Activity | Reference |
| Phloroglucinol trimethyl ether | COX-2 Inhibition | IC₅₀ = 0.18 µM | [24] |
| Compound IIh | NO Production (RAW264.7) | IC₅₀ = 8.7 µg/mL | [22] |
| LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg | [29] |
| Various Triazole-conjugated | Paw Edema (mice) | Significant Inhibition | [20] |
Antimicrobial and Other Activities
The hydrophobic nature of the phthalimide core makes it a promising scaffold for developing agents that can penetrate microbial cells.[1][30]
| Compound/Derivative | Activity Type | Organism/Assay | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | | Derivative 264 | Antibacterial | S. pneumoniae | 1.98 µg/mL |[1] | | Derivative 264 | Antibacterial | B. subtilis | 0.98 µg/mL |[1] | | Derivative 12 | Antibacterial | B. subtilis | > Ampicillin |[8] | | Derivative 10 | Antimalarial | P. falciparum | Low micromolar |[31] | | Derivatives 109, 110, 111 | Anticonvulsant | PTZ-induced seizures | Comparable to Diazepam |[1] |
Key Experimental Protocols
Evaluating the biological activity of newly synthesized phthalimide derivatives requires a standard set of in vitro assays.
Protocol 1: Nitric Oxide (NO) Production Assay (Anti-inflammatory)
This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation.[22]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test phthalimide derivatives for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production. Cells are incubated for another 24 hours.
-
Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) is determined.
Protocol 2: MTT Cell Viability Assay (Anticancer)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[27][28]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the test phthalimide derivatives and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.
-
Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Conclusion and Future Perspectives
The phthalimide scaffold has successfully transitioned from a historical pariah to a cornerstone of modern medicinal chemistry. Its role as a modulator of the ubiquitin-proteasome system through Cereblon has revolutionized approaches to cancer therapy and opened the door to the field of targeted protein degradation.[32][33] The synthetic accessibility of the phthalimide core ensures that a vast chemical space remains to be explored. Future research will likely focus on designing derivatives with increased specificity for different E3 ligases, identifying novel neosubstrates to tackle a broader range of diseases, and optimizing pharmacokinetic properties to develop safer and more effective therapies.[] The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.[5][35]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on versatile pharmacophore of phthalimide derivatives [wisdomlib.org]
- 6. biomedgrid.com [biomedgrid.com]
- 7. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. turito.com [turito.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedgrid.com [biomedgrid.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. snu.elsevierpure.com [snu.elsevierpure.com]
- 23. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 26. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 29. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
Synthesis and Characterization of Phthalimide-Based Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of phthalimide-based heterocycles. Phthalimide and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Their unique structural features and biological activities have made them a focal point of research in drug discovery and development. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.
Synthesis of Phthalimide-Based Heterocycles
The synthesis of the phthalimide core and its subsequent elaboration into more complex heterocyclic systems can be achieved through various methods, including traditional conventional heating and modern microwave-assisted techniques. These methods offer different advantages in terms of reaction time, yield, and environmental impact.
General Synthesis of N-Substituted Phthalimides
N-substituted phthalimides are commonly synthesized by the condensation of phthalic anhydride with a primary amine. This reaction can be carried out using both conventional heating and microwave irradiation.
1.1.1. Conventional Heating Method
This traditional method involves heating a mixture of phthalic anhydride and a primary amine in a suitable solvent, often with a catalyst.
-
Experimental Protocol: Synthesis of N-Phenylphthalimide
-
In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).[1]
-
Heat the mixture at 140-145 °C for 50 minutes.[1]
-
Allow the reaction mixture to cool, then add 50 ml of water.[1]
-
Collect the resulting solid by filtration.
-
Wash the solid with a 10% aqueous potassium carbonate solution (50 ml) followed by water (100 ml).[1]
-
Dry the product to obtain N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.[1]
-
1.1.2. Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for the synthesis of N-substituted phthalimides, often leading to higher yields in shorter reaction times.
-
Experimental Protocol: Synthesis of N-Benzylphthalimide
-
Grind 1.90 g (12.5 mmol) of phthalimide and 5 g of a K₂CO₃-Al₂O₃ supported catalyst (with a K₂CO₃ content of 3 mmol per gram) until evenly mixed.[2]
-
Place the mixture in a 50 ml beaker containing 3.2 g (25 mmol) of benzyl chloride and 2 g of DMF.[2]
-
Stir the mixture well and place it in a microwave oven.
-
Irradiate the reaction mixture continuously for 420 seconds in a 750W microwave oven.[2]
-
After cooling, extract the product with a suitable solvent.
-
Concentrate the extracting solution to approximately 10 ml and add it to 150 ml of water to precipitate the product.
-
Add 10 ml of 5% aqueous NaOH to dissolve any unreacted phthalimide and stir for 10 minutes.
-
Filter the white crystal product under reduced pressure, wash with water until the pH is neutral, and dry in an oven at 105 °C.[2]
-
Synthesis of Phthalimide-Triazole Hybrids
Phthalimide moieties can be coupled with other heterocyclic rings, such as triazoles, to generate hybrid molecules with enhanced biological activities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a common method for synthesizing 1,2,3-triazole derivatives.
-
Experimental Protocol: General Synthesis of Phthalimide-1,2,3-Triazole Hybrids
-
Synthesize the necessary phthalimide-containing azide and terminal alkyne precursors.
-
In a reaction vessel, dissolve the phthalimide-azide and the terminal alkyne in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).
-
Add a copper(II) sulfate solution and sodium ascorbate to the mixture to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization of Phthalimide-Based Heterocycles
The structural elucidation of newly synthesized phthalimide derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Description | Typical Observations for Phthalimide Derivatives |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons in a molecule. | Aromatic protons of the phthalimide ring typically appear as multiplets in the range of δ 7.7-8.0 ppm. Protons of the N-substituent will have characteristic chemical shifts depending on their chemical environment.[3][4][5] |
| ¹³C NMR | Provides information about the carbon framework of a molecule. | The carbonyl carbons of the imide ring are typically observed at δ 167-169 ppm. Aromatic carbons of the phthalimide ring appear in the range of δ 123-135 ppm.[3][4][5][6] |
| FTIR | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Characteristic C=O stretching vibrations for the imide group are observed around 1700-1790 cm⁻¹. Aromatic C-H stretching can be seen around 3050-3100 cm⁻¹.[5][7][8] |
| Mass Spectrometry | Determines the molecular weight and elemental composition of a compound. | Provides the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound, which helps in confirming its identity. |
Table 1: Spectroscopic Characterization Data for Representative Phthalimide Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (ν, cm⁻¹) | Reference |
| N-Phenylphthalimide | 7.69-7.92 (m, 4H, phthalimide), 7.24-7.50 (m, 5H, phenyl) | Not specified | Not specified | [9] |
| N-Benzylphthalimide | Not specified | Not specified | Not specified | [2] |
| (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate | 7.79 (q, 2H), 7.94 (q, 2H), 8.01 (d, 2H), 7.40 (t, 2H), 7.54 (t, 1H), 5.97 (s, 2H) | 166.86 (C=O), 165.50 (COO), 134.78, 133.53, 131.86, 129.98, 129.19, 128.49, 124.10, 61.36 (CH₂) | Not specified | [4] |
Biological Activities of Phthalimide-Based Heterocycles
Phthalimide derivatives have been extensively investigated for a wide array of biological activities, demonstrating their potential as therapeutic agents.
Anti-inflammatory and Analgesic Activity
Many phthalimide-based compounds exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Phthalimide Derivatives.
| Compound ID | Biological Activity | Assay | Result | Reference |
| Compound 6a | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.18 µM | [10] |
| Compound 6b | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.24 µM | [10] |
| Compound 7a | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.28 µM | [10] |
| Compound 7b | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.36 µM | [10] |
| LASSBio-468 | TNF-α Inhibition | LPS-induced in vivo | Inhibits TNF-α production | [11] |
| N-acylhydrazone 6b | TNF-α Secretion Inhibition | Stimulated cell assay | Substantially impaired TNF-α secretion | [12] |
| N-acylhydrazone 9c | TNF-α Secretion Inhibition | Stimulated cell assay | Substantially impaired TNF-α secretion | [12] |
Anticancer Activity
The anticancer potential of phthalimide derivatives has been a major area of research, with compounds showing cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Table 3: Anticancer Activity of Selected Phthalimide Derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [6] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [6] |
| Compound 6f | MCF-7 (Breast Cancer) | 0.22 | [13] |
| Compound N1 | MCF-7 (Breast Cancer) | 31.3 | [14] |
| Compound N1 | Hela (Cervical Cancer) | 23.3 | [14] |
| Compound N1 | HepG2 (Liver Cancer) | 48.3 | [14] |
| Compound 6 | CaCo2 (Colon Cancer) | 21.99 | [15] |
Signaling Pathways Modulated by Phthalimide-Based Heterocycles
The biological effects of phthalimide derivatives are often attributed to their ability to modulate specific intracellular signaling pathways that play critical roles in inflammation and cancer.
Toll-like Receptor 4 (TLR4) Signaling Pathway
The TLR4 signaling pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Dysregulation of this pathway can lead to chronic inflammation. Some phthalimide derivatives have been shown to inhibit TLR4 signaling, thereby exerting their anti-inflammatory effects.
Caption: TLR4 Signaling Pathway and Phthalimide Intervention.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Phthalimide derivatives have been explored as inhibitors of this pathway, offering a potential therapeutic strategy for certain cancers.
Caption: TGF-β Signaling Pathway and Phthalimide Intervention.
This guide provides foundational knowledge and practical details for the synthesis and characterization of phthalimide-based heterocycles. The presented data and pathway visualizations are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.org [mdpi.org]
- 3. rsc.org [rsc.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. | Semantic Scholar [semanticscholar.org]
- 12. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of phthalimide derivatives. Phthalimide, a versatile pharmacophore, serves as a crucial scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the phthalimide core.
Physicochemical Properties of Phthalimide and its Derivatives
Phthalimide itself is a white solid with a melting point of 238°C and is slightly soluble in water.[4][5][6] The acidity of the N-H proton (pKa ≈ 8.3) is a key feature, allowing for facile N-substitution, which is the primary route to synthesizing a diverse library of derivatives.[5][6] The physicochemical properties of these derivatives can be finely tuned by altering the N-substituent, which significantly impacts their solubility, lipophilicity, and ultimately, their biological activity.
Quantitative Physicochemical Data
The following table summarizes key physicochemical data for a selection of phthalimide derivatives, offering a comparative overview for researchers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | ¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H) | [6][7] |
| N-(4-(Hydrazinecarbonyl)phenyl)phthalimide | C₁₅H₁₁N₃O₃ | 281.27 | 213.9–214.3 | FTIR (cm⁻¹): 3379, 3317 (N-H), 1788, 1728 (C=O imide), 1687, 1660 (C=O amide and hydrazide) | [8] |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | C₁₀H₇NO₄ | 205.17 | > 300 | ¹H NMR (DMSO-d₆): δ 7.79 (s, 4H), 8.00 (s, 8H) | [9] |
| N-Acetylphthalimide | C₁₀H₇NO₃ | 189.17 | - | ¹H NMR (DMSO-d₆): δ 2.05 (s, 3H), 7.96 (s, 4H) | [9] |
| Phthalimide Derivative 4a | C₁₅H₁₀N₂O₄ | 282.25 | 221.3–221.7 | ¹³C NMR (DMSO-d₆): δ 124.35, 125.22, 126.03, 129.20, 129.98, 130.40, 130.54, 131.94, 134.07, 135.89, 143.85, 165.46, 166.80 | [8] |
| Phthalimide Derivative 4b | C₁₅H₁₀N₂O₄ | 282.25 | 222.2–222.6 | ¹³C NMR (DMSO-d₆): δ 120.02, 124.95, 125.35, 128.78, 130.50, 130.79, 144.10, 144.13, 165.78, 165.83 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the synthesis and characterization of phthalimide derivatives.
General Synthesis of N-Substituted Phthalimides
N-substituted phthalimides are commonly synthesized via the condensation of phthalic anhydride with a primary amine.[10][11]
Traditional Method:
-
A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is refluxed in a suitable solvent, such as glacial acetic acid.[10][12]
-
A catalyst, for instance, 10% sulphamic acid, can be added to facilitate the reaction.[12]
-
The reaction is typically heated at temperatures ranging from 110°C to 150°C for several hours.[12]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[10][13]
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.[8]
-
The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.[8][12]
Microwave-Assisted Method:
-
Phthalic anhydride and the primary amine are mixed, sometimes in the presence of a solid support catalyst like montmorillonite-KSF.[10][13]
-
The mixture is irradiated in a microwave synthesizer at a specific power (e.g., 450 W) for a short duration (e.g., 3-10 minutes).[12][14]
-
After cooling, the product is filtered, washed with water, and recrystallized.[14] This method often leads to higher yields and significantly reduced reaction times.[13]
Spectroscopic Characterization
The synthesized derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands for phthalimide derivatives include the symmetric and asymmetric C=O stretching of the imide group (around 1700-1790 cm⁻¹) and the C-N stretching band (around 1325 cm⁻¹).[8][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure. The aromatic protons of the phthalimide ring typically appear as a multiplet in the range of δ 7.7-8.0 ppm in the ¹H NMR spectrum.[7][8][16]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[15]
Biological Activities and Signaling Pathways
Phthalimide derivatives have garnered significant interest due to their broad spectrum of biological activities.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.
Anti-Cancer Activity
Many phthalimide derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9][18][19] Their anti-cancer mechanisms include:
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by targeting factors like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[18][20]
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through mechanisms such as membrane disruption, DNA fragmentation, and mitochondrial depolarization.[19]
-
Enzyme Inhibition: Phthalimide analogs can act as inhibitors of enzymes crucial for cancer progression, such as tryptase and Epidermal Growth Factor Receptor (EGFR).[18][21]
-
Modulation of Signaling Pathways: Phthalimide derivatives have been shown to interfere with signaling pathways like the Transforming Growth Factor-β (TGF-β) pathway, which is involved in cell growth and differentiation.[9]
Anti-Inflammatory Activity
The anti-inflammatory properties of phthalimide derivatives are well-documented.[22] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[20][22] This is often achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[22]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized experimental workflow for the synthesis and characterization of phthalimide derivatives.
Caption: Simplified TLR4 signaling pathway and points of inhibition by certain phthalimide derivatives.
References
- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. actascientific.com [actascientific.com]
- 4. turito.com [turito.com]
- 5. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 6. Phthalimide - Wikipedia [en.wikipedia.org]
- 7. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Therapeutic Uses of Phthalimides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The history of phthalimides in medicine is a compelling narrative of therapeutic discovery, unforeseen tragedy, and scientific redemption. Initially introduced as a seemingly safe sedative, the archetypal phthalimide, thalidomide, became infamous for its devastating teratogenic effects. However, rigorous scientific investigation has resurrected this chemical scaffold, leading to the development of highly effective treatments for cancer and inflammatory diseases. This technical guide provides a comprehensive historical perspective on the therapeutic journey of phthalimides, detailing their mechanisms of action, key experimental findings, and the evolution of their clinical applications.
The Rise, Fall, and Renaissance of Thalidomide
First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a non-barbiturate sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[1][2][3] Its widespread use in the late 1950s and early 1960s led to a catastrophic medical disaster, with over 10,000 children born worldwide with severe congenital malformations, most notably phocomelia (limb deformities).[2] This tragedy led to the drug's withdrawal from the market in 1961 and prompted a revolution in drug regulation and safety testing.[1]
Decades later, in the 1990s, the unique properties of thalidomide began to be re-examined. It was discovered to possess potent anti-inflammatory, immunomodulatory, and anti-angiogenic activities.[3][4] This led to its repurposing for the treatment of erythema nodosum leprosum (ENL), a painful complication of leprosy, and subsequently, for the treatment of multiple myeloma, a cancer of plasma cells.[1][4]
Therapeutic Applications and Efficacy of Phthalimide Drugs
The clinical success of thalidomide spurred the development of more potent and selective analogs, primarily lenalidomide and pomalidomide, which are now frontline treatments for multiple myeloma and other hematological malignancies.[5][6]
Multiple Myeloma
Phthalimides have become a cornerstone of multiple myeloma therapy. The following tables summarize the efficacy of thalidomide and its key analogs in this indication.
| Thalidomide in Multiple Myeloma | |
| Treatment Setting | Response Rate (CR + PR) |
| Refractory/Relapsed (monotherapy) | 30% - 31%[7][8] |
| Refractory/Relapsed (with dexamethasone) | 46% - 60%[1][7] |
| Refractory/Relapsed (with dexamethasone and chemotherapy) | up to 80%[1] |
| Newly Diagnosed (Total Therapy II trial, with melphalan-based transplants) | 69% (CR + near-CR)[1] |
| Lenalidomide and Pomalidomide in Multiple Myeloma | |
| Drug Combination | Overall Response Rate (ORR) |
| Pomalidomide + Dexamethasone (in lenalidomide-refractory patients) | 21% (PR or better)[9] |
| Pomalidomide + Bortezomib + Dexamethasone (PVd) (in lenalidomide-refractory patients) | 82.2%[10] |
| Bortezomib + Dexamethasone (Vd) (in lenalidomide-refractory patients) | 50.0%[10] |
Adverse Effects
Despite their therapeutic benefits, phthalimides are associated with a range of adverse effects that require careful management.
| Common Adverse Effects of Phthalimides | |
| Adverse Effect | Reported Incidence/Notes |
| Thalidomide | |
| Somnolence | 26% - 48.6%[7][11] |
| Constipation | 6% - 37%[7][8] |
| Peripheral Neuropathy | 16% - 51.4% (can be irreversible)[7][8][11][12] |
| Deep Vein Thrombosis (DVT) / Venous Thromboembolism (VTE) | 5% (with dexamethasone), risk is increased[7][13] |
| Dermatitis/Rash | 37.1%[11] |
| Lenalidomide | |
| Neutropenia | Can be significant[14] |
| Thrombocytopenia | Can be significant[14] |
| Atrial Fibrillation (with dexamethasone) | 2.9%[14] |
| Pomalidomide | |
| Neutropenia | Grade 4 can be a dose-limiting toxicity.[9] Grade III/IV: 42% (with bortezomib and dexamethasone)[10] |
| Thrombocytopenia | Grade III/IV: 28% (with bortezomib and dexamethasone)[10] |
| Infections | Grade III/IV: 31% (with bortezomib and dexamethasone)[10] |
Mechanism of Action: From Broad Effects to a Specific Target
The therapeutic and toxic effects of phthalimides are now understood to be mediated through their binding to the protein cereblon (CRBN).[2][15] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[15][16]
The CRL4^CRBN E3 Ubiquitin Ligase Pathway
Phthalimides act as "molecular glues," inducing a conformational change in CRBN that allows it to recognize and bind to "neosubstrates"—proteins that it would not normally interact with.[15][17] This binding leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.
References
- 1. Thalidomide in the management of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of phase II trials of thalidomide/dexamethasone combination therapy in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 11. [An analysis of adverse drug reactions of thalidomide in treatment of immune-related bowel diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the side effects of Thalidomide? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 16. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Phthalimide Compounds in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Phthalimide and its derivatives represent a versatile class of chemical compounds with broad applications in agricultural research. The unique structural features of the phthalimide moiety allow for a wide range of chemical modifications, leading to the development of potent fungicides, herbicides, insecticides, and plant growth regulators. This document provides detailed application notes, experimental protocols, and data on the use of phthalimide compounds in an agricultural context.
Phthalimide Derivatives as Fungicides
Phthalimide-based fungicides, such as Captan and Folpet, are widely used non-systemic, protectant fungicides with a broad spectrum of activity against fungal pathogens.[1][2][3] They are valued for their multi-site mode of action, which reduces the likelihood of resistance development in fungal populations.[2]
Quantitative Data on Fungicidal Activity
The efficacy of phthalimide fungicides is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [4] |
| Phthalimide Aryl Ester 3b | Candida tropicalis | 128 | [4] |
| Folpet | Various Fungi | Broad Spectrum | [3] |
| Captan | Various Fungi | Broad Spectrum | [1] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from methodologies used to assess the antifungal activity of novel chemical compounds.[4][5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a phthalimide compound against a specific fungal pathogen.
Materials:
-
Phthalimide test compound
-
Fungal isolate (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Potato Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile water
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Compound Preparation: Prepare a stock solution of the phthalimide compound in DMSO. Make serial dilutions of the stock solution in the broth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. Prepare a spore or cell suspension in sterile water and adjust the concentration to a standardized level (e.g., 10^5 spores/mL).
-
Plate Inoculation: Add 100 µL of the fungal suspension to each well of the 96-well plate already containing 100 µL of the serially diluted compound. Include a positive control (fungal suspension without the compound) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, turbidity can be measured using a spectrophotometer.
Mechanism of Action: Multi-Site Inhibition
Phthalimide fungicides have a multi-site mode of action, which means they interfere with multiple metabolic processes within the fungal cell. This is a key reason for their low risk of resistance development.[2] The primary mechanism involves the reaction of the phthalimide molecule with thiol (-SH) groups present in various enzymes and proteins, leading to their inactivation. This disrupts essential cellular functions, including energy production and cell division.[2]
References
- 1. analyzeseeds.com [analyzeseeds.com]
- 2. Understanding Protectant Fungicides (FRAC groups M01 – M11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Phthalimide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the body's own ubiquitin-proteasome system (UPS).[1][2][3][4] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][5][6] Phthalimide-based PROTACs specifically utilize derivatives of thalidomide, such as lenalidomide and pomalidomide, to engage the Cereblon (CRBN) E3 ligase complex.[7][][9] Upon binding, the PROTAC forms a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination of the target protein.[2][5] This polyubiquitin tag marks the protein for degradation by the 26S proteasome, effectively removing it from the cellular environment.[5][10][11][12] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins, a catalytic mode of action, and the potential for improved selectivity and overcoming resistance.[4][7]
These application notes provide an overview of the key signaling pathways, experimental workflows, and protocols essential for the development and evaluation of phthalimide-based PROTACs for targeted protein degradation.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC involves co-opting the Ubiquitin-Proteasome System (UPS) to induce degradation of a specific target protein. The process is initiated by the formation of a key ternary complex.
PROTAC Development Workflow
The development of a novel PROTAC is an iterative process that involves computational design, chemical synthesis, and rigorous biological evaluation to identify potent and selective degraders.
Quantitative Data of Phthalimide-Based PROTACs
The efficacy of PROTACs is quantified by parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The inhibitory activity of the parent ligand is measured by IC₅₀.
Table 1: Performance of Representative Phthalimide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Parent Ligand IC₅₀ |
| dBET1 [13] | BRD4 | Pomalidomide | ~4 nM | >95% | MV4;11 | ~90 nM (JQ1) |
| ARCC-4 [7] | Androgen Receptor (AR) | Pomalidomide | ~1 nM | >90% | LNCaP | ~30 nM (Enzalutamide) |
| ZB-S-29 [14] | SHP2 | Thalidomide | 6.02 nM | >90% | MV4;11 | ~15 nM (TNO155 deriv.) |
| A6 [15] | HDAC6 | Thalidomide | 3.5 nM | >90% | MM.1S | N/A (Vorinostat-like) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTAC molecules.
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol outlines a general synthetic route for coupling a target protein ligand to a phthalimide moiety via a linker. This example uses a PEG linker and couples it to a primary amine on the target ligand.[15][16]
Materials:
-
Target protein ligand with a primary or secondary amine
-
Pomalidomide-PEG-acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add the pomalidomide-PEG-acid linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the final PROTAC.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blotting for Protein Degradation Assessment
Western blotting is the standard method to quantify the degradation of a target protein following PROTAC treatment.[17][18]
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane (if necessary) and re-probe for the loading control. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures the downstream functional effect of protein degradation, such as decreased cell proliferation or induced apoptosis, by quantifying ATP levels.
Materials:
-
Cells of interest
-
White, opaque-walled 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 基于泛素化蛋白酶体降解途径系统的蛋白质降解-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Quantitative Analysis of Phthalimide Drugs in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phthalimide drugs, including thalidomide, lenalidomide, pomalidomide, and apremilast, in biological samples. The methodologies outlined are primarily based on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Overview of Analytical Methods
The quantification of phthalimide drugs in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. The general workflow involves sample preparation to isolate the drug from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflows
A generalized experimental workflow for the analysis of phthalimide drugs in biological samples is depicted below. Specific details for each drug are provided in the subsequent sections.
Caption: General workflow for phthalimide drug quantification.
Application Notes and Protocols
Quantification of Thalidomide in Human Plasma
Application Note: This protocol describes a rapid and sensitive LC-MS/MS method for the determination of thalidomide in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a micro-centrifuge tube, add 100 µL of internal standard (IS) working solution (e.g., temozolomide).[1][2]
-
Add 150 µL of a 50:50 (v/v) solution of methanol and 10 mM ammonium acetate containing 0.2% formic acid and vortex.[1]
-
Add 3 mL of a 3:2 (v/v) mixture of ether and dichloromethane and agitate for 10 minutes.[1][2]
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Mobile Phase: Methanol:10 mM ammonium acetate:formic acid (60:40:0.04, v/v/v).[1][3][4]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MRM Transitions:
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 2 - 1500 ng/mL | [4] |
| LLOQ | 2 ng/mL | [1] |
| Intra-day Precision (RSD) | 6.8 - 13.5% | [4] |
| Inter-day Precision (RSD) | 4.3 - 5.0% | [4] |
| Accuracy (RE) | 2.0 - 3.5% | [4] |
Quantification of Lenalidomide in Human Plasma
Application Note: This protocol details a highly sensitive LC-MS/MS method for quantifying lenalidomide in human plasma using liquid-liquid extraction.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 50 µL of internal standard (IS) working solution (e.g., fluconazole, 50 ng/mL).[5][6]
-
Add 2.5 mL of ethyl acetate and vortex for 10 minutes at 2500 rpm.[5][6]
-
Transfer 1.8 mL of the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.[5]
-
Reconstitute the residue in 250 µL of mobile phase.[5]
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Mobile Phase: 0.1% Formic acid in Methanol (90:10, v/v).[5][6]
-
Flow Rate: Not specified, typically 0.5 - 1.0 mL/min.
-
Injection Volume: Not specified, typically 5-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
MRM Transitions:
-
Lenalidomide: Not explicitly stated in the provided text.
-
Fluconazole (IS): Not explicitly stated in the provided text.
-
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 9.999 - 1010.011 ng/mL | [5][6] |
| LLOQ | 9.999 ng/mL | [5][6] |
| Intra-assay Precision (CV) | <15% | |
| Inter-assay Precision (CV) | <15% | |
| Accuracy | 85-115% |
Quantification of Pomalidomide in Human Plasma
Application Note: This protocol provides a straightforward method for pomalidomide quantification in human plasma using protein precipitation.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Specific column not detailed in the provided text.
-
Mobile Phase: Gradient elution is often used.
-
Flow Rate: Not specified.
-
Injection Volume: 2 µL.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Typically Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Pomalidomide: Not explicitly stated in the provided text.
-
Internal Standard: Not explicitly stated in the provided text.
-
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 1.00 - 500.00 ng/mL | [8] |
| LLOQ | 1.00 ng/mL | [8] |
| Precision | Not detailed | |
| Accuracy | Not detailed |
Quantification of Apremilast in Rat Plasma
Application Note: This protocol outlines a sensitive UPLC-MS/MS method for the determination of apremilast in rat plasma using a simple protein precipitation step.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
UPLC-MS/MS Conditions:
-
UPLC System: Ultra-Performance Liquid Chromatography system.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[9]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[9]
-
Flow Rate: Not specified.
-
Total Run Time: 3.0 minutes.[9]
-
Injection Volume: 2 µL.[10]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [9] |
| LLOQ | 0.1 ng/mL | [9] |
| Intra-day Precision (CV) | < 7.8% | [10] |
| Inter-day Precision (CV) | < 9.6% | [9][10] |
| Accuracy | 95.6 - 106.4% | [10] |
| Recovery | 83.2 - 87.5% | [9] |
Signaling Pathways
Thalidomide, Lenalidomide, and Pomalidomide: Cereblon-Mediated Protein Degradation
Thalidomide and its analogs (IMiDs), lenalidomide and pomalidomide, exert their therapeutic effects by binding to the protein Cereblon (CRBN).[11][12][13][14][15] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[12][15] The binding of an IMiD to CRBN alters its substrate specificity, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][16] The degradation of these transcription factors is responsible for the anti-myeloma and immunomodulatory effects of these drugs.[11]
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a protein precipitation extraction method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of Phthalimide Combinatorial Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalimides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The generation of combinatorial libraries of phthalimide derivatives is a powerful strategy in drug discovery for the rapid identification of new therapeutic leads.[3][4] Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, including the use of excess reagents to drive reactions to completion and simplified purification procedures.[3][5] This document provides detailed protocols for the solid-phase synthesis of N-substituted phthalimide libraries, focusing on the Mitsunobu reaction and microwave-assisted cyclative cleavage methods.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of phthalimide derivatives, highlighting the efficiency of the described methods.
Table 1: Solid-Phase Mitsunobu Reaction for N-Alkylation of Phthalimide
| Entry | Alcohol (R-OH) | Resin Loading (mmol/g) | Yield (%) | Purity (%) | Reference |
| 1 | Benzyl alcohol | 0.80 | 93 | >95 | [6] |
| 2 | 1-Phenylethanol | 0.80 | 85 | >95 | [6] |
| 3 | Cinnamyl alcohol | 0.80 | 90 | >95 | [6] |
| 4 | 4-Methoxybenzyl alcohol | 0.80 | 95 | >95 | [6] |
Table 2: Microwave-Assisted Cyclative Cleavage for Phthalimide Synthesis
| Entry | Amine (R-NH2) | Resin Loading (mmol/g) | Crude Yield (%) | HPLC-UV Purity (%) | Reference |
| 1 | n-Butylamine | 0.70 | 88 | 98 | [7] |
| 2 | 1-Methyl-3-phenylpropylamine | 0.70 | 85 | 96 | [7] |
| 3 | Cyclopentylamine | 0.50 | 84 | 95 | [7] |
| 4 | 4-Chlorobenzylamine | 0.50 | 62 | 97 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments in the solid-phase synthesis of phthalimide combinatorial libraries are provided below.
Protocol 1: Solid-Phase Synthesis of N-Substituted Phthalimides via Mitsunobu Reaction
This protocol describes the N-alkylation of a resin-bound N-hydroxyphthalimide using a variety of alcohols under Mitsunobu conditions.[6]
1. Resin Preparation: Loading of N-Hydroxyphthalimide
-
Materials: ArgoPore®-NH2 resin, N-(4-methoxybenzyloxy)phthalimide, Diisopropylcarbodiimide (DIC), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
Swell ArgoPore®-NH2 resin (1.0 g, 1.22 mmol/g) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Add a solution of N-(4-methoxybenzyloxy)phthalimide (3.0 eq), and DIC (3.0 eq) in DMF (10 mL).
-
Shake the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Treat the resin with a solution of 25% Trifluoroacetic acid (TFA) in DCM (10 mL) for 1 hour to remove the PMB protecting group.
-
Wash the resin with DCM (3 x 10 mL), 5% Diisopropylethylamine (DIPEA) in DCM (2 x 10 mL), and DCM (3 x 10 mL).
-
Dry the N-hydroxyphthalimide resin under vacuum. The loading can be determined by nitrogen analysis.
-
2. Mitsunobu Reaction for N-Alkylation
-
Materials: N-hydroxyphthalimide resin, Alcohol (e.g., benzyl alcohol), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF).
-
Procedure:
-
Swell the N-hydroxyphthalimide resin (100 mg, 0.80 mmol/g) in THF (2 mL) for 30 minutes.
-
Add the alcohol (5.0 eq) and PPh3 (5.0 eq).
-
Cool the mixture to 0 °C.
-
Add DIAD (5.0 eq) dropwise.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Drain the solvent and wash the resin with THF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
3. Cleavage from Resin
-
Materials: Resin-bound N-alkoxyphthalimide, Methylamine solution (2.0 M in THF).
-
Procedure:
-
Treat the resin with a solution of methylamine in THF (2 mL) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with THF (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude O-alkyl hydroxylamine.
-
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of Phthalimides via Cyclative Cleavage
This protocol outlines a rapid method for the synthesis of substituted phthalimides on a solid support with cleavage from the resin achieved through microwave-assisted cyclization.[7]
1. Resin Loading with Phthalic Acid
-
Materials: Wang resin, Phthalic anhydride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), DMF.
-
Procedure:
-
Swell Wang resin (1.0 g) in DMF (10 mL) for 30 minutes.
-
Drain the solvent.
-
Add a solution of phthalic anhydride (5.0 eq), TEA (5.0 eq), and DMAP (0.1 eq) in DMF (10 mL).
-
Shake the mixture at room temperature for 18 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
2. Amide Formation
-
Materials: Resin-linked phthalic acid, Primary amine (e.g., n-butylamine), Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), DMF.
-
Procedure:
-
Swell the resin-linked phthalic acid (1.0 eq) in DMF (5 mL).
-
Add the primary amine (2.0 eq), DIC (2.0 eq), and HOBt (2.0 eq).
-
Shake the mixture at room temperature for 18 hours.
-
Drain the solvent and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
3. Microwave-Assisted Cyclative Cleavage
-
Materials: Resin-bound amide, Microwave reactor.
-
Procedure:
-
Place the dry resin in a microwave synthesis vial.
-
Irradiate the resin in the microwave reactor at 150 °C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Extract the product from the resin using DCM (3 x 5 mL).
-
Combine the extracts and concentrate under reduced pressure to yield the crude phthalimide.
-
Purify the product by precipitation from an acetonitrile-water mixture or by flash column chromatography.
-
Visualization
Diagram 1: Experimental Workflow for Solid-Phase Synthesis of a Phthalimide Library
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing Phthalimide Analogs in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Historically known for the tragic teratogenic effects of thalidomide, extensive research has repurposed and engineered this chemical moiety into a powerful tool for therapeutic intervention, particularly in the realm of enzyme inhibition. Phthalimide derivatives have demonstrated inhibitory activity against a diverse range of enzymes, including kinases, phosphodiesterases, cholinesterases, and have uniquely been shown to modulate the activity of E3 ubiquitin ligases.[1][2][3]
The mechanism of action of phthalimide analogs can be multifaceted. For instance, immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide function by binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[1][4] Other phthalimide derivatives have been designed to act as direct competitive or allosteric inhibitors of various enzymes, including kinases and cholinesterases.[3][5]
These application notes provide an overview of the use of phthalimide analogs in enzyme inhibition assays, including detailed protocols for common experimental setups and a summary of quantitative data for selected compounds.
Data Presentation: Quantitative Inhibition Data of Phthalimide Analogs
The following tables summarize the inhibitory activities of various phthalimide analogs against different enzyme targets as reported in the literature.
Table 1: Inhibition of Kinases by Phthalimide Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 5-(6-(3-(diethylamino)propoxy)pyrazin-2-ylamino)isoindoline-1,3-dione (4d) | Pim-1 kinase | Submicromolar | [5] |
| Phloroglucinol trimethyl ether phthalimide derivative (I) | Cyclooxygenase-2 (COX-2) | 0.18 | [6] |
| N-hydroxypropyl substituted tetrabromobenzotriazole/benzimidazole | Casein Kinase 2 (CK2) | 0.32 - 0.54 | [7] |
| Compound 5 (Isophthalic acid derivative) | Not Specified Kinase (in cancer cell lines) | 3.42 (K562), 7.04 (HL-60), 4.91 (MCF-7), 8.84 (HepG2) | [8] |
Table 2: Inhibition of Cholinesterases by Phthalimide Analogs
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound 3e | Acetylcholinesterase (AChE) | 0.24 | - | [3][6] |
| Compound 3j | Acetylcholinesterase (AChE) | 0.61 | - | [3] |
| Compound 3h | Acetylcholinesterase (AChE) | 0.73 | - | [3] |
| Phthalimide derivative (III) | Acetylcholinesterase (AChE) | - | 193 | [3][6] |
| Phthalimide derivative (IV) | Butyrylcholinesterase (BChE) | - | 100 | [3][6] |
Table 3: Inhibition of Other Enzymes by Phthalimide Analogs
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Phthalimide-hydantoin hybrid (3a) | Carbonic Anhydrase VI | - | 405 | [9] |
| Phthalimide-hydantoin hybrid (3b) | Carbonic Anhydrase VI | - | - | [9] |
| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase I | - | 28.5 | [10] |
| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase II | - | 2.2 | [10] |
| N-Phthaloyl 3-amino-3-arylpropionic acid analogs | Phosphodiesterase 4 (PDE4) | Potent inhibitors | - | [2] |
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (10) | Plasmodium falciparum cytochrome bc1 complex | 4.2 | - | [11] |
| Compound 4 (Pyrazolylphthalimide derivative) | E. coli DNA gyrase B | - | - | [12][13] |
| Compound 4 (Pyrazolylphthalimide derivative) | VEGFR-2 | - | - | [12][13] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol is a general guideline for a fluorescence-based kinase assay. Specific concentrations and incubation times may need to be optimized for different kinases and phthalimide analogs.
Materials:
-
Recombinant Pim-1 kinase
-
Fluorescently labeled peptide substrate (e.g., based on a known Pim-1 substrate)
-
ATP
-
Phthalimide analog stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the phthalimide analog in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of Pim-1 kinase and the fluorescently labeled peptide substrate in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add 2.5 µL of the diluted phthalimide analog. b. Add 5 µL of the enzyme/substrate mixture to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[3]
Materials:
-
Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phthalimide analog stock solution (in DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Clear 96-well plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: a. Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer. b. Prepare serial dilutions of the phthalimide analog in DMSO and then further dilute in the phosphate buffer.
-
Assay Reaction: a. In each well of the microplate, add the following in order: i. 20 µL of the diluted phthalimide analog solution. ii. 140 µL of phosphate buffer. iii. 20 µL of DTNB solution. iv. 20 µL of the enzyme solution. b. Mix and incubate the plate at room temperature for 15 minutes. c. Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Measurement: a. Immediately start monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Cereblon (CRBN) E3 Ligase Activity Assay (In Vitro Ubiquitination)
This protocol describes a method to assess the ability of phthalimide analogs to promote the ubiquitination of a target substrate by the CRL4-CRBN complex.
Materials:
-
Recombinant human CRL4-CRBN complex (containing CUL4A, DDB1, ROC1, and CRBN)
-
Recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBCH5a)
-
Recombinant ubiquitin
-
Recombinant target substrate protein (e.g., IKZF1 or a specific peptide)
-
Phthalimide analog stock solution (in DMSO)
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target substrate or ubiquitin
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the following components on ice: i. CRL4-CRBN complex ii. E1 enzyme iii. E2 enzyme iv. Ubiquitin v. Target substrate vi. Phthalimide analog (or DMSO as a control) vii. Ubiquitination buffer b. Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiation and Incubation: a. Initiate the ubiquitination reaction by adding ATP to the mixture. b. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. b. Separate the reaction products by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Perform a Western blot using a primary antibody specific for the target substrate or ubiquitin to detect the ubiquitinated forms of the substrate (which will appear as higher molecular weight bands).
-
Data Analysis: a. Quantify the intensity of the ubiquitinated protein bands using densitometry software. b. Compare the levels of ubiquitination in the presence of the phthalimide analog to the DMSO control to determine the compound's ability to induce substrate degradation.
Conclusion
Phthalimide analogs are a promising class of compounds for the development of novel enzyme inhibitors. Their diverse mechanisms of action, ranging from direct enzyme inhibition to modulation of protein degradation machinery, offer a wide array of therapeutic possibilities. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of phthalimide derivatives in their own enzyme inhibition studies. Careful optimization of assay conditions and a thorough understanding of the underlying biology are crucial for the successful application of these versatile molecules in drug discovery.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Thalidomide analogs and PDE4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Phthalimide Derivatives as Pim-1 Kinase Inhibitors -Quantitative Bio-Science | Korea Science [koreascience.kr]
- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phthalimide Derivatives in the Synthesis of Polymers and Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phthalimide and its derivatives are versatile building blocks in organic synthesis, finding significant applications in the development of advanced polymers and high-performance dyes. Their rigid structure, electron-accepting nature, and facile functionalization make them ideal candidates for creating materials with tailored electronic, thermal, and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of phthalimide-based polymers and dyes.
Section 1: Phthalimide Derivatives in Polymer Synthesis
Phthalimide moieties are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and introduce specific functionalities such as gas permeability and redox activity.
Application Notes
Phthalimide-containing polymers are at the forefront of materials science, with notable applications in:
-
Gas Separation Membranes: Polymers of Intrinsic Microporosity (PIMs) featuring phthalimide units exhibit high surface areas and are effective in separating gases like CO2, O2, and N2. The rigidity and contorted structure of the phthalimide group prevent efficient chain packing, creating micropores that allow for selective gas transport.
-
High-Performance Polyamides: Introducing bulky phthalimide pendant groups into polyamide chains disrupts intermolecular hydrogen bonding, improving their solubility in organic solvents without significantly compromising their high thermal stability. This enhanced processability allows for the fabrication of films and fibers with excellent thermal and mechanical properties.
-
Redox-Active Polymers for Organic Batteries: Phthalimide's ability to undergo reversible reduction makes it a promising component for the anode material in all-organic batteries. Phthalimide-containing polymers can offer high cell voltages and contribute to the development of more sustainable energy storage systems.
Data Presentation: Properties of Phthalimide-Containing Polymers
Table 1: Gas Permeability Data for Phthalimide-Based Polymers of Intrinsic Microporosity (PIMs)
| Polymer | BET Surface Area (m²/g) | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | Ideal Selectivity (CO₂/N₂) | Ideal Selectivity (O₂/N₂) |
| PIM-SBI-IM2 | 471 | 168 | 51.5 | 609 | 50.8 | 11.8 | 3.3 |
| PIM-SBI-IM3 | 434 | 148 | 44.2 | 525 | 45.3 | 11.9 | 3.3 |
| PIM-SBI-IM4 | 661 | 358 | 108 | 1290 | 114 | 11.9 | 3.3 |
| PIM-SBI-IM5 | 508 | 215 | 65.1 | 772 | 67.4 | 11.9 | 3.3 |
*Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Thermal and Physical Properties of Polyamides with Phthalimide Pendant Groups
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Temperature at 10% Weight Loss (T₁₀, °C) |
| Polyurazolterephtaloyl (PUT) | 0.32 | 183 | 275 |
| Polyurazolsebacoyl (PUS) | 0.36 | 144 | 251 |
Table 3: Electrochemical Properties of a Phthalimide-Containing Redox-Active Polymer
| Polymer | Redox Potential (E½ vs. Ag/AgNO₃) | Application |
| Poly(4-Vinylbenzyl phthalimide-co-TEGSt) | -1.89 V | Anode-active material in all-organic redox-flow batteries |
Experimental Protocols
Protocol 1: Synthesis of a Phthalimide-Based Polymer of Intrinsic Microporosity (PIM)
This protocol describes the synthesis of PIM-SBI-IM2, a representative phthalimide-containing PIM.
Materials:
-
IM2 (tetrafluorophthalimide monomer)
-
5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a reaction vessel, dissolve TTSBI (3.000 mmol) and the tetrafluorophthalimide monomer IM2 (3.000 mmol) in dry DMF.
-
Add anhydrous potassium carbonate (24.00 mmol) to the solution.
-
Stir the mixture under a nitrogen atmosphere at 65 °C for 72 hours.
-
After cooling to room temperature, pour the reaction mixture into water (500 mL) with stirring to precipitate the polymer.
-
Collect the precipitate by filtration and wash it sequentially with water, acetone, and methanol.
-
To further purify, redissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it in excess methanol.
-
Filter the purified polymer, reflux it in methanol for 6 hours, and then dry it in a vacuum oven overnight.
Protocol 2: Synthesis of a Polyamide with a Phthalimide Pendant Group
This protocol outlines the low-temperature solution polycondensation for preparing polyamides.
Materials:
-
4-(4-phthalimidophenyl)-1,2,4-triazolidyne-3,5-diamine (UD)
-
Terephthaloyl chloride or Sebacoyl chloride
-
N,N-dimethylformamide (DMF)
-
Triethylamine (catalyst)
Procedure:
-
In a nitrogen-purged flask, dissolve the diamine (UD) in DMF.
-
In a separate flask, dissolve an equimolar amount of the diacid chloride (terephthaloyl chloride or sebacoyl chloride) in DMF.
-
Cool both solutions in an ice bath.
-
Slowly add the diacid chloride solution to the diamine solution with vigorous stirring.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Continue stirring at room temperature for several hours.
-
Precipitate the resulting polyamide by pouring the solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum.
Mandatory Visualization
Caption: General workflows for the synthesis of phthalimide-based PIMs and polyamides.
Section 2: Phthalimide Derivatives in Dye Synthesis
Phthalimide's electron-withdrawing nature and planarity make it an excellent component in the design of disperse and azo dyes for synthetic fibers like polyester and polyamide.
Application Notes
Phthalimide is a precursor to anthranilic acid, a key intermediate in the production of azo dyes.[1] Furthermore, N-substituted phthalimides can be used directly as diazo components in azo dye synthesis.[2][3] These dyes offer a wide gamut of colors, from yellow to violet, and generally exhibit good dyeing behavior and fastness properties on synthetic fabrics.[3][4]
Key characteristics of phthalimide-based dyes include:
-
Color Range: The absorption maxima of these dyes can be tuned across the visible spectrum (typically 436 to 609 nm) by introducing various substituents on the phthalimide ring or the coupling component.[2]
-
Substituent Effects: Electron-withdrawing groups like cyano (-CN) on the phthalimide ring tend to cause a bathochromic (red) shift in the absorption maxima, while groups like bromo (-Br) can cause a hypsochromic (blue) shift.[3][5]
-
Fastness Properties: Phthalimide-based disperse dyes are known for their good coplanarity, which enhances intermolecular interactions and can lead to excellent wash fastness on polyester.[4]
-
Alkali-Clearability: Some phthalimide-based azo dyes are alkali-clearable, offering an environmentally friendlier alternative to traditional reduction clearing in the dyeing process.[5]
Data Presentation: Photophysical Properties of Phthalimide-Based Azo Dyes
Table 4: Absorption Maxima (λmax) of Representative Phthalimide-Based Azo Dyes in Formamide
| Diazo Component | Coupling Component Substituent | λmax (nm) | Observed Color |
| N-propylphthalimide | N,N-diethylaniline | 475 | Orange |
| 3,5-Dibromo-N-propylphthalimide | N,N-diethylaniline | 466 | Yellow-Orange |
| 3,5-Dicyano-N-propylphthalimide | N,N-diethylaniline | 594 | Blue |
| N-butylphthalimide | 3-(N,N-diethylamino)acetanilide | 445 | Yellow |
| N-butylphthalimide | N-ethyl-N-(2-hydroxyethyl)aniline | 563 | Violet |
Experimental Protocols
Protocol 3: Synthesis of a Phthalimide-Based Azo Disperse Dye
This protocol provides a representative procedure for the synthesis of an azo dye using a phthalimide derivative as the diazo component.
Part A: Synthesis of the Diazo Component (4-Aminophthalimide)
-
Nitration of Phthalimide: Synthesize 4-nitrophthalimide from phthalimide.
-
Reduction: Reduce the 4-nitrophthalimide to 4-aminophthalimide using a suitable reducing agent (e.g., stannous chloride in hydrochloric acid).
Part B: Diazotization and Coupling
Materials:
-
4-Aminophthalimide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling component (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-aminophthalimide (10 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
Dissolve the coupling component (e.g., N,N-diethylaniline, 10 mmol) in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a saturated solution of sodium acetate.
-
Continue stirring in the ice bath for 1-2 hours. The dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the dye cake with cold water until the filtrate is neutral.
-
Dry the dye in an oven at a moderate temperature (e.g., 60-80 °C).
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.
-
Mandatory Visualization
Caption: Synthetic pathway for phthalimide-based azo dyes.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Phthalimide Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for dealing with poorly soluble phthalimide derivatives. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) - Troubleshooting Solubility
Q1: I have a novel phthalimide derivative that is poorly soluble in water. What are the best initial organic solvents to try?
A1: Phthalimide and its derivatives generally exhibit limited solubility in water but are more soluble in certain organic solvents.[1][2] Your initial screening should include polar aprotic and some polar protic solvents. Based on experimental data, the solubility of the parent phthalimide compound decreases in the following order: acetone > ethyl acetate > methanol, isopropanol, n-propanol, acetonitrile, i-butanol, n-butanol, ethanol > toluene.[3] Therefore, starting with solvents like acetone, ethyl acetate, dichloromethane, and various alcohols is a recommended approach.[3]
Q2: My compound dissolves in an organic solvent, but precipitates when I add it to an aqueous buffer. What can I do?
A2: This is a common issue when moving from a concentrated organic stock solution to an aqueous medium. Here are several strategies to address this:
-
Co-solvency: Introduce a water-miscible co-solvent to the aqueous phase before adding your compound.[4] Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of nonpolar molecules by altering the polarity of the solvent mixture.[5][6] The key is to find a balance where the co-solvent concentration is high enough to maintain solubility but low enough to be compatible with your experimental system (e.g., cell culture).
-
pH Adjustment: The solubility of phthalimide derivatives can be pH-dependent, especially if they contain ionizable functional groups.[1][7] For acidic or basic compounds, adjusting the pH of the aqueous medium can significantly increase solubility by converting the molecule to its more soluble salt form.[8][9]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, a process known as micellar solubilization.[9][10] This is a widely used technique to improve the solubility of poorly soluble compounds.[8]
Q3: I need to improve the bioavailability of my phthalimide-based drug candidate for in vivo studies. What advanced techniques should I consider?
A3: For significant enhancements in solubility and bioavailability, especially for drug development, several advanced formulation strategies are available:
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[11][12] The drug can exist in an amorphous state, which has higher energy and better solubility than its crystalline form.[12] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[13][14]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron (nanometer) range dramatically increases the surface area, which enhances the dissolution rate and saturation solubility.[15][16][17] This technology is particularly effective for compounds that are poorly soluble in both aqueous and organic media.[18]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility and stability.[20][21]
-
Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic promoiety to the parent drug.[22][23] This new molecule (the prodrug) has improved solubility and is designed to be converted back to the active drug in vivo through enzymatic or chemical cleavage.[24][25]
Quantitative Data: Solubility of Phthalimide
The following table summarizes the mole fraction solubility (x₁) of phthalimide in various pure and mixed organic solvents at different temperatures, providing a baseline for solvent selection.
| Solvent System | Mass Fraction of First Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² |
| Pure Solvents | |||
| Acetone | 1.0 | 283.15 | 11.23 |
| 1.0 | 298.15 | 16.25 | |
| 1.0 | 318.15 | 25.17 | |
| Ethyl Acetate | 1.0 | 283.15 | 4.31 |
| 1.0 | 298.15 | 6.20 | |
| 1.0 | 318.15 | 9.42 | |
| Methanol | 1.0 | 283.15 | 1.29 |
| 1.0 | 298.15 | 1.95 | |
| 1.0 | 318.15 | 3.42 | |
| Binary Mixtures [26] | |||
| Acetone + Methanol | 0.8 | 283.15 | 11.45 |
| 0.8 | 298.15 | 16.51 | |
| 0.8 | 318.15 | 25.29 | |
| Ethyl Acetate + Methanol | 0.8 | 283.15 | 4.90 |
| 0.8 | 298.15 | 7.02 | |
| 0.8 | 318.15 | 10.61 | |
| Acetonitrile + Methanol | 0.8 | 283.15 | 2.15 |
| 0.8 | 298.15 | 3.12 | |
| 0.8 | 318.15 | 5.06 | |
| Data compiled from studies by Li et al.[3][26][27] |
Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation.[14]
-
Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) and a volatile organic solvent (e.g., ethanol, acetone, dichloromethane) in which both the phthalimide derivative and the carrier are soluble.[13]
-
Dissolution: Dissolve the phthalimide derivative and the carrier in the selected solvent. A typical drug-to-carrier ratio can range from 1:1 to 1:10 by weight.
-
Mixing: Stir the solution until a clear liquid is obtained. Sonication can be used to facilitate dissolution.[13]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent degradation.
-
Drying: Dry the resulting solid mass under vacuum for 24-48 hours to remove any residual solvent.
-
Processing: Grind the dried solid dispersion into a fine powder using a mortar and pestle, then pass it through a sieve to obtain a uniform particle size.[13]
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrins by Kneading Method
This method is simple, cost-effective, and avoids the use of large amounts of organic solvents.
-
Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). The choice depends on the size of the guest molecule (the phthalimide derivative).[28]
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Incorporation: Gradually add the phthalimide derivative (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin) to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. During this process, the guest molecule enters the cyclodextrin cavity.[19]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve to get a fine powder.
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes and the underlying principles of solubility enhancement.
Caption: A decision-making workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-enhanced drug delivery.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. japsonline.com [japsonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. humapub.com [humapub.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 26. daneshyari.com [daneshyari.com]
- 27. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 28. chemicaljournals.com [chemicaljournals.com]
strategies to reduce the cytotoxicity of phthalimide-based drug candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalimide-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the cytotoxicity of phthalimide-based drug candidates?
Phthalimide derivatives can induce cytotoxicity through several mechanisms, often culminating in apoptosis (programmed cell death). Key pathways include:
-
Induction of Apoptosis: Many phthalimide compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves mitochondrial depolarization, DNA fragmentation, and disruption of the cell membrane.[1][2]
-
Caspase Activation: The apoptotic process is frequently mediated by the activation of caspases, particularly caspase-3, which executes the final stages of cell death.[3][4]
-
Modulation of Bcl-2 Family Proteins: Some analogues alter the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2), tipping the balance towards cell death.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Certain phthalimide structures can lead to oxidative stress through the production of ROS, which damages cellular components and can trigger apoptosis.[5][6]
-
Cell Cycle Arrest: Compounds can cause cells to arrest at specific phases of the cell cycle, such as G2-M, preventing proliferation and leading to apoptosis.[4]
Q2: My lead compound is potent against cancer cells but also highly toxic to normal cells. What are some strategies to improve its selectivity?
High cytotoxicity against normal cells is a common hurdle. The goal is to widen the therapeutic window. Consider these strategies:
-
Structural Modification:
-
Analogue Synthesis: Developing analogues of the lead compound is a primary strategy. For example, thalidomide analogues like lenalidomide and pomalidomide were created to enhance efficacy and reduce toxicity.[7]
-
Stereochemistry: If your compound is chiral, its enantiomers may have different pharmacological and toxicological profiles. Thalidomide's S-enantiomer is teratogenic, while the R-enantiomer is not, highlighting the importance of stereoisomers.[7]
-
Side-Chain Substitution: The substituent at the nitrogen atom of the isoindole ring has a crucial impact on activity and can be modified to alter cytotoxicity.[8]
-
-
Molecular Hybridization:
-
Linking to Amino Acids or Peptides: Conjugating the phthalimide core to amino acids can reduce toxicity and potentially target enzymes that are overexpressed in tumor cells.[9][10]
-
Creating Hybrid Molecules: Combining the phthalimide scaffold with other pharmacophores (e.g., thiazole, dithiocarbamate) can create new derivatives with improved selectivity and novel mechanisms of action.[3][11]
-
-
Reduce ROS Formation: If oxidative stress is a suspected mechanism of toxicity, structural modifications can be designed to create analogues with antioxidant properties, which can ameliorate liver injury and other toxic effects.[5][6]
Q3: How can I determine if my phthalimide compound is inducing apoptosis?
Several assays can confirm apoptosis as the mechanism of cell death:
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3, provides direct evidence of apoptosis.[3]
-
DNA Fragmentation Analysis: Techniques like the TUNEL assay or simple agarose gel electrophoresis can detect the characteristic DNA laddering that occurs during apoptosis.[3]
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, you can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential Assays: Dyes like JC-1 can be used to measure mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions & Experiments |
| High background signal or inconsistent results in MTT/Alamar Blue assays. | 1. Compound Interference: The compound may directly react with the assay reagent (e.g., reduce MTT). 2. Solubility Issues: The compound may be precipitating in the cell culture medium. 3. Cell Line Variability: Different cell lines have varying metabolic rates. | 1. Run a control plate with your compound in cell-free media to check for direct reaction with the assay dye. 2. Check the solubility of your compound under a microscope. Consider using a different solvent or reducing the final concentration. 3. Ensure consistent cell seeding density and passage number. Test across multiple cell lines. |
| Compound shows potent in vitro activity but no in vivo efficacy. | 1. Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the tumor site. 2. Drug-Drug Interactions: The compound may be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, leading to rapid clearance.[8] | 1. Conduct preliminary PK studies in animal models. 2. Perform in vitro CYP inhibition assays. A significant number of phthalimide derivatives show inhibitory effects against CYP2C9 and CYP2C19.[8] |
| Unexpected cytotoxicity observed in specific normal cell types (e.g., hepatocytes). | 1. Metabolic Activation: The compound may be metabolized into a toxic intermediate by liver enzymes. 2. Off-Target Effects: The compound might be inhibiting essential cellular machinery in that specific cell type. 3. ROS Production: The compound could be inducing high levels of oxidative stress.[6] | 1. Test cytotoxicity in human hepatoma cell lines like HepG2.[12] 2. Perform broader kinase screening or other off-target profiling. 3. Measure ROS levels in treated cells using probes like DCFDA. Evaluate the effect of co-treatment with an antioxidant like N-acetylcysteine. |
Data Presentation: Cytotoxicity of Phthalimide Derivatives
The following table summarizes published IC₅₀ values for various phthalimide derivatives, illustrating the impact of structural modifications on cytotoxicity across different cell lines.
| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Compound 4 | Sarcoma 180 | Murine Sarcoma | 47.6 | [2][9] |
| Compound 4 | B-16/F-10 | Murine Melanoma | 119.7 | [2][9] |
| Compound 4 | PBMC | Normal Murine Mononuclear Cells | 45.8 | [2][9] |
| Compound 5b | MCF-7 | Human Breast Cancer | 0.2 ± 0.01 | [3] |
| Compound 5g | PC-12 | Rat Adrenal Pheochromocytoma | 0.43 ± 0.06 | [3] |
| Compound 5k | MDA-MB-468 | Human Breast Cancer | 0.6 ± 0.04 | [3] |
| Compound 10 | HepG2 | Human Hepatoma | > 250 | [12] |
| Compound 16 | HepG2 | Human Hepatoma | > 250 | [12] |
PBMC: Peripheral Blood Mononuclear Cells
Visualizations
Logical & Experimental Workflows
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Phthalimide compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your phthalimide compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of activated caspase-3, a key marker of apoptosis. It uses a specific peptide substrate (DEVD) conjugated to a colorimetric reporter (p-nitroaniline, pNA).
Materials:
-
Treated cells (from a 6-well plate or T-25 flask)
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader (405 nm wavelength)
Methodology:
-
Cell Treatment: Treat cells with your phthalimide compound at the desired concentration and for the appropriate time to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
Cell Lysis: Harvest the cells (including floating cells) and centrifuge. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample to separate wells. Add 50 µL of 2X reaction buffer to each sample.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the plate at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Compare the absorbance readings of the treated samples to the negative control to determine the fold-increase in caspase-3 activity.
References
- 1. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. repositorio.ufc.br [repositorio.ufc.br]
- 11. Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for the N-alkylation of phthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of phthalimide, a key step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the N-alkylation of phthalimide and why is it important?
The N-alkylation of phthalimide is a chemical reaction that forms a bond between the nitrogen atom of phthalimide and an alkyl group. This reaction is the cornerstone of the Gabriel Synthesis, a robust method for preparing primary amines.[1] A major advantage of this method is that it avoids the over-alkylation that can occur when using ammonia, leading to cleaner products and higher yields of the desired primary amine.[2]
Q2: What is the mechanism of the N-alkylation of phthalimide?
The reaction proceeds in two primary stages:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen of the phthalimide, creating a highly nucleophilic phthalimide anion.[2][3] The acidity of this proton is enhanced by the two adjacent carbonyl groups, which stabilize the resulting anion through resonance.[2][3]
-
Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile and attacks a primary alkyl halide in an SN2 reaction, displacing the halide and forming an N-alkylphthalimide intermediate.[4]
Following successful N-alkylation, the desired primary amine is liberated from the N-alkylphthalimide intermediate via hydrolysis (using acid or base) or, more commonly, hydrazinolysis.[3][4]
Q3: Why is a base required for this reaction?
A base is crucial to deprotonate the phthalimide.[5] The lone pair of electrons on the nitrogen of a neutral phthalimide molecule is delocalized, making it a poor nucleophile. By removing the proton, the base generates the phthalimide anion, which is a much stronger nucleophile and can readily participate in the SN2 reaction with the alkyl halide.[5]
Q4: What are the limitations of the N-alkylation of phthalimide (Gabriel Synthesis)?
The primary limitations include:
-
Steric Hindrance: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are generally unsuitable due to steric hindrance, which can lead to elimination side reactions or failure of the reaction altogether.[6][7]
-
Aryl Amines: Aryl amines cannot be prepared using this method because aryl halides do not typically undergo simple nucleophilic substitution reactions.[2][3]
Q5: How is the N-alkylphthalimide converted to the final primary amine?
The most common and often mildest method is the Ing-Manske procedure, which uses hydrazine (NH₂NH₂) to cleave the N-alkylphthalimide.[8][9] This process releases the primary amine and forms a stable phthalhydrazide byproduct.[7] Alternatively, acidic or basic hydrolysis can be used, although these conditions may be too harsh for sensitive substrates.[8][4]
Troubleshooting Guide
Q1: My reaction shows low or no conversion to the N-alkylphthalimide. What are the possible causes?
-
Inactive Phthalimide Salt: If you are using pre-made potassium phthalimide, it may have degraded, especially if it's old or has been exposed to moisture.[10] Consider preparing the salt in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) directly in the reaction flask.[11]
-
Poorly Reactive Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This can facilitate a Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
-
Insufficient Temperature: While some reactions proceed at moderate temperatures, many require heating.[12] Traditional methods often involved heating to 170-200°C, but with a good solvent like DMF, temperatures around 90°C are common.[10][11][12]
-
Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants, particularly the phthalimide salt. Dimethylformamide (DMF) is widely considered the best solvent for this reaction.[11][12] Other polar aprotic solvents like DMSO or acetonitrile (MeCN) can also be effective.[8][10]
Q2: My starting materials are not dissolving. How can I fix this?
Insolubility is a common problem, especially with the phthalimide salt.[13]
-
Switch Solvents: If you are not already, switch to DMF, which is excellent for dissolving potassium phthalimide.[11]
-
Increase Temperature: Gently heating the mixture can help dissolve the reactants.
-
Use a Phase-Transfer Catalyst: In some variations, catalysts like tetrabutylammonium bromide (TBAB) can be employed to enhance solubility and reaction rates.[12]
Q3: I am observing side products. What could be causing this?
-
Elimination Reactions: If you are attempting the reaction with a secondary or sterically hindered primary alkyl halide, you may be forming alkene byproducts via an E2 elimination pathway. The phthalimide anion is a reasonably strong base, which can promote elimination. Stick to unhindered primary alkyl halides.[7]
-
Substrate Degradation: High reaction temperatures can cause degradation of sensitive substrates.[8] If you suspect this is happening, try running the reaction at a lower temperature for a longer period. The use of modern catalytic systems or ionic liquids can also allow for milder reaction conditions.[14]
Q4: The reaction works, but the yield is lower than expected. How can I optimize it?
-
Optimize Base and Solvent: Systematically screen different bases and solvents. While KOH and K₂CO₃ are common, other bases like Cesium Carbonate (Cs₂CO₃) in DMF can be highly effective.[15]
-
Use Microwave Irradiation: A microwave reactor can sometimes significantly reduce reaction times and improve yields by ensuring rapid, uniform heating.[13][16]
-
Ensure Anhydrous Conditions: Moisture can react with the phthalimide anion. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.[11]
Data and Protocols
Table 1: Common Reaction Parameters for N-Alkylation of Phthalimide
| Parameter | Common Options | Notes |
| Solvent | DMF, DMSO, Acetonitrile | DMF is generally the most effective solvent for dissolving potassium phthalimide.[8][11][12] |
| Base | KOH, K₂CO₃, Cs₂CO₃ | K₂CO₃ is a convenient option for in situ formation of the anion.[11] Cs₂CO₃ can be highly efficient.[15] |
| Temperature | 70 - 120°C | Elevated temperatures are often required.[12][17][18] Reactions in ionic liquids may proceed at lower temperatures (20-80°C).[14] |
| Alkyl Halide | R-Br, R-I, activated R-Cl | Reactivity: I > Br > Cl. For less reactive halides, catalytic KI is recommended.[13] |
| Catalyst | KI, NaI, TBAB | Used to accelerate the reaction with less reactive halides or to improve solubility.[12] |
Experimental Protocol: Synthesis of N-Benzylphthalimide
This protocol is based on the modified Ing and Manske procedure, utilizing in situ generation of the phthalimide anion.[11]
Materials:
-
Phthalimide (0.10 mole)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.055 mole)
-
Benzyl Chloride (0.15 mole)
-
Dimethylformamide (DMF), 40 mL
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube to protect from atmospheric moisture), add phthalimide (14.7 g), anhydrous potassium carbonate (7.6 g), and DMF (40 mL).
-
Stir the mixture and add benzyl chloride (19.0 g).
-
Heat the reaction mixture with stirring. The temperature can be maintained at 90-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 200 mL of water to precipitate the product.
-
Stir the aqueous mixture, then collect the solid product by vacuum filtration.
-
Wash the solid with water to remove any remaining DMF and inorganic salts.
-
Dry the product. The N-benzylphthalimide can be further purified by recrystallization if necessary.
Visual Guides
References
- 1. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. byjus.com [byjus.com]
- 3. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Why don't we use an alkyl halide directly in Gabriel Phthalimide Synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 12. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 13. reddit.com [reddit.com]
- 14. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 15. Phthalimides [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
improving the yield and purity of phthalimide synthesis reactions
Welcome to the Technical Support Center for Phthalimide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of phthalimide synthesis reactions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This guide is intended to help you troubleshoot and resolve common problems that may arise during the synthesis of phthalimide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in phthalimide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., ~300°C for the reaction with ammonia, 130-135°C for the urea method) for the specified duration (typically 1.5-2 hours).[1][2] |
| Sublimation of phthalic anhydride from the reaction mixture. | Use a long, wide-bore air condenser and periodically push any sublimed material back into the reaction flask with a glass rod.[1][2] | |
| Impure reactants (e.g., wet phthalic anhydride or old ammonium source). | Use high-purity, dry phthalic anhydride. If using aqueous ammonia, ensure the concentration is correct. For the urea method, use fresh, dry urea. | |
| Inefficient work-up and product isolation. | After the reaction, ensure the solidified product is thoroughly ground to a fine powder before washing. Use minimal amounts of cold solvent for washing to avoid product loss.[2][3] | |
| Product Impurities | Unreacted phthalic anhydride. | This can occur if the reaction is not driven to completion. Ensure adequate heating and reaction time. A slight excess of the ammonia source (e.g., urea) can help ensure all the anhydride reacts.[3] |
| Formation of byproducts such as phthalamic acid. | Phthalamic acid can form if the reaction temperature is too low or if there is an excess of water that is not driven off. Ensure the reaction reaches a state of quiet fusion at a high enough temperature to drive the cyclization to phthalimide.[1] | |
| Contamination with starting materials during purification. | Recrystallization is an effective purification method. Ethanol is a common solvent, although phthalimide has low solubility.[2][4] For removal of unreacted urea, washing with water is effective as urea is highly water-soluble while phthalimide is not.[3][4] | |
| Reaction Stalls or Does Not Proceed | Insufficient heat transfer into the solid reactants. | For solvent-free reactions, it is crucial to have good mixing of the powdered reactants before heating. An oil bath can provide more uniform heating than a free flame.[2][4] |
| Deactivated catalyst (if applicable). | While the direct reactions of phthalic anhydride with ammonia or urea do not typically use a catalyst, other related syntheses might. Ensure any catalyst used is active. |
Quantitative Data Summary
The following table summarizes quantitative data for common phthalimide synthesis methods.
| Synthesis Method | Reactants | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity Notes |
| Aqueous Ammonia | Phthalic Anhydride, 28% Aqueous Ammonia | ~300 | 1.5 - 2 | 95 - 97 | The product is often practically pure without further treatment.[1] |
| Ammonium Carbonate | Phthalic Anhydride, Ammonium Carbonate | Fused | ~2 | High | Requires frequent shaking. |
| Urea | Phthalic Anhydride, Urea | 130 - 135 | ~0.5 | ~87 | The reaction mixture froths and solidifies.[2] |
| Urea (alternative) | Phthalic Anhydride, Urea (2:1 molar ratio) | Melt | Until solidification | ~68 | Recrystallized from hot ethanol.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phthalimide in a laboratory setting?
A1: The most common laboratory methods involve heating phthalic anhydride with a source of ammonia. This includes reacting it with aqueous ammonia, ammonium carbonate, or urea.[5][6][7] The reaction with aqueous ammonia can yield very high purity and quantity of phthalimide.[1]
Q2: My reaction with urea resulted in a solid foam. Is this normal?
A2: Yes, this is a characteristic of the reaction between phthalic anhydride and urea when heated without a solvent. The mixture melts, effervesces, and then suddenly froths up and solidifies.[2][4]
Q3: How can I purify the crude phthalimide?
A3: The crude product is often of high purity.[1][2] However, if further purification is needed, recrystallization from hot ethanol is a common method.[4][8] Washing with water can be used to remove unreacted, water-soluble starting materials like urea.[4]
Q4: Can I use phthalimide to synthesize primary amines?
A4: Yes, phthalimide is a key starting material in the Gabriel synthesis of primary amines. In this method, phthalimide is deprotonated to form a nucleophile that reacts with an alkyl halide. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, releasing the primary amine.[9][10] This method is advantageous as it prevents over-alkylation, which can be an issue with direct alkylation of ammonia.[10][11]
Q5: Are there any limitations to the Gabriel synthesis?
A5: The Gabriel synthesis is generally not suitable for preparing aromatic amines (like aniline) because aryl halides are typically unreactive towards nucleophilic substitution with the phthalimide anion.[10][12] It also works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions under the basic conditions and steric hindrance can be an issue.[12][13]
Detailed Experimental Protocols
Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride and Aqueous Ammonia
This protocol is adapted from Organic Syntheses.[1]
Experimental Workflow
Caption: Step-by-step workflow for phthalimide synthesis using aqueous ammonia.
Materials:
-
Phthalic anhydride (500 g, 3.4 moles)
-
28% Aqueous ammonia (400 g, 444 cc, 6.6 moles)
-
5-L round-bottomed flask (Pyrex)
-
Wide-bore air condenser (≥10 mm diameter)
-
Heating mantle or free flame
-
Ceramic crock or basin
Procedure:
-
Place 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia into the 5-L round-bottomed flask.
-
Fit the flask with the wide-bore air condenser.
-
Slowly heat the mixture. Initially, water will evaporate, which takes about one hour.
-
Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C. This may take an additional 1.5 to 2 hours.
-
During the heating process, occasionally shake the flask and use a glass rod to push any sublimed phthalic anhydride from the condenser back into the flask.
-
Once the reaction is complete (a homogeneous melt is formed), carefully pour the hot liquid into a crock or basin and cover it to prevent sublimation as it cools.
-
The resulting solid cake is practically pure phthalimide and can be ground up for use. The expected yield is 470-480 g (95-97%).
Protocol 2: Synthesis of Phthalimide from Phthalic Anhydride and Urea
This protocol is adapted from PierpaLab and Vogel's Textbook of Practical Organic Chemistry.[2][4]
Experimental Workflow
Caption: Step-by-step workflow for phthalimide synthesis using urea.
Materials:
-
Phthalic anhydride (99 g, 0.67 mol)
-
Urea (20 g, 0.33 mol)
-
1-L round-bottomed flask
-
Oil bath
-
Mortar and pestle
-
Filtration apparatus
Procedure:
-
Intimately mix 99 g of phthalic anhydride and 20 g of urea by grinding them together in a mortar.
-
Transfer the powder mixture to a 1-L round-bottomed flask.
-
Heat the flask in an oil bath set to 130-135°C.
-
The mixture will melt, and effervescence will begin.
-
After about 10-20 minutes, the reaction will froth up and solidify.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Add about 80 mL of water to the flask to break up the solid mass.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Dry the product at 100°C. The expected yield of practically pure phthalimide is 86 g (87%).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Two Methods for the Preparation of Phthalimide , Hive Novel Discourse [chemistry.mdma.ch]
- 3. m.youtube.com [m.youtube.com]
- 4. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 5. byjus.com [byjus.com]
- 6. Phthalimide - Wikipedia [en.wikipedia.org]
- 7. turito.com [turito.com]
- 8. youtube.com [youtube.com]
- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. byjus.com [byjus.com]
- 11. Gabriel Phthalimide Synthesis [unacademy.com]
- 12. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Off-Target Effects of Phthalimide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalimide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with phthalimide-based inhibitors?
A1: Phthalimide-based inhibitors, while often designed for a specific target, can exhibit off-target effects through several mechanisms. These can include binding to unintended kinases due to the highly conserved nature of the ATP-binding pocket.[1][2] Some phthalimide derivatives have also been shown to interact with non-kinase proteins, such as cytochrome P450 enzymes, potentially leading to drug-drug interactions.[3][4] Additionally, the phthalimide moiety itself is known to bind to the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[5] This interaction can be exploited for targeted protein degradation (PROTACs) but can also lead to unintended degradation of proteins if not properly controlled.[5][6]
Q2: How can I determine if my phthalimide-based inhibitor is exhibiting off-target effects?
A2: A multi-pronged approach is recommended. Initial biochemical assays against a panel of related and unrelated kinases can provide a selectivity profile.[7][8] Cellular thermal shift assays (CETSA) and proteomics-based methods like thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry can identify direct protein interactions in a cellular context.[9][10] Furthermore, genetic approaches such as CRISPR-Cas9 knockout or knockdown of the intended target can help verify if the observed phenotype is solely due to on-target inhibition.[11] If the cellular effect persists after target removal, it strongly suggests off-target activity.
Q3: What is the significance of the phthalimide scaffold's interaction with Cereblon (CRBN)?
A3: The interaction with Cereblon is a key feature of the phthalimide scaffold. This binding event can be harnessed to create PROTACs, which induce the degradation of a target protein by bringing it into proximity with the E3 ubiquitin ligase complex.[5][6] However, for traditional inhibitors, this interaction can be an unintended off-target effect, potentially leading to the degradation of proteins other than the intended target, which might contribute to toxicity or unexpected pharmacology.
Troubleshooting Guides
Problem 1: My inhibitor shows high potency in a biochemical assay but weak or no activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). Perform cell permeability assays (e.g., PAMPA, Caco-2). |
| High Protein Binding in Media | Measure the fraction of unbound compound in the cell culture media. Consider using serum-free or low-serum media for initial experiments. |
| Efflux by Cellular Transporters | Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein). Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. |
| Rapid Metabolism | Analyze compound stability in the presence of liver microsomes or hepatocytes. Identify potential metabolites and test their activity. |
| High Intracellular ATP Concentration | For ATP-competitive inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor.[12] Determine the inhibitor's Ki and the target kinase's Km for ATP to assess competitiveness. |
Problem 2: My inhibitor shows the desired cellular phenotype, but I suspect it's due to an off-target effect.
| Possible Cause | Troubleshooting Step |
| Inhibition of an Unintended Kinase | Screen the inhibitor against a broad panel of kinases at a relevant concentration (e.g., 10x the on-target IC50).[7] |
| Interaction with a Non-Kinase Target | Employ target identification methods like chemical proteomics (e.g., affinity chromatography-mass spectrometry) or thermal proteome profiling (TPP).[9] |
| CRISPR/Cas9 Validation | Use CRISPR/Cas9 to knock out the intended target gene.[11] If the inhibitor still produces the same phenotype in the knockout cells, the effect is off-target. |
| Rescue Experiment | Overexpress a drug-resistant mutant of the intended target. If the inhibitor's effect is not rescued, it points towards off-target activity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a phthalimide-based inhibitor against a panel of protein kinases.
Methodology:
-
Assay Format: Utilize a biochemical assay format such as a radiometric assay (e.g., [³³P]-ATP filter binding) or a non-radiometric method like ADP-Glo™ or a mobility shift assay.[1][8][12]
-
Kinase Panel: Select a panel of kinases that includes the primary target, closely related family members, and representatives from different branches of the kinome.[2]
-
Inhibitor Concentration: Perform initial screening at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[7]
-
Dose-Response: For any kinase showing significant inhibition (>50%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 value.[7]
-
Data Analysis: Calculate IC50 values and compare the potency against the primary target versus other kinases to generate a selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct target engagement of a phthalimide-based inhibitor in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., Kinase A) | 15 |
| Kinase B (Family Member) | 250 |
| Kinase C (Family Member) | > 10,000 |
| Kinase D (Unrelated) | > 10,000 |
| Kinase E (Unrelated) | 1,500 |
Table 2: Example Cellular Assay Comparison
| Assay Type | IC50 (µM) |
| Biochemical Assay (Kinase A) | 0.015 |
| Cell Proliferation Assay (Cell Line X) | 1.2 |
| Target Phosphorylation Assay (Cell Line X) | 0.8 |
Visualizations
Signaling Pathway and Inhibition
Caption: On-target vs. off-target inhibition by a phthalimide-based inhibitor.
Experimental Workflow for Off-Target Identification
Caption: Workflow for validating on-target effects and identifying off-targets.
Logical Relationship for Troubleshooting Cellular Assays
Caption: Troubleshooting logic for low cellular potency of a biochemically active inhibitor.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Phthalimide Drug Leads
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the metabolic stability of phthalimide-based drug candidates.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format.
Question 1: My phthalimide compound shows very rapid degradation in the liver microsomal stability assay (t½ < 5 minutes). How can I get a more accurate reading and what are my next steps?
Answer: Very rapid degradation can be challenging to quantify accurately. Here are some troubleshooting steps and strategic considerations:
-
Reduce Incubation Time: Shorten the sampling time points. For highly unstable compounds, consider time points such as 0, 1, 2, 5, and 10 minutes.
-
Lower Microsomal Protein Concentration: Decreasing the protein concentration (e.g., from 0.5 mg/mL to 0.1-0.25 mg/mL) will slow down the metabolic rate, allowing for more accurate measurement. Be aware that this may reduce the formation of detectable metabolites.[1]
-
Consider a Different In Vitro System: If microsomal metabolism is too rapid, hepatocytes may offer a more physiologically relevant and potentially slower metabolic rate, as they contain both Phase I and Phase II enzymes and cellular transport mechanisms.[2][3]
-
Next Steps - Structural Modification: Rapid clearance suggests the presence of a significant metabolic "soft spot." Your immediate focus should be on identifying the site of metabolism and making structural modifications to block it. Common strategies include:
-
Deuterium Incorporation: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated metabolism due to the kinetic isotope effect.[4]
-
Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a trifluoromethyl group to an aromatic ring can deactivate it towards oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic soft spot can physically block enzyme access.
-
Question 2: I am not seeing any degradation of my phthalimide compound in the microsomal stability assay. Does this mean it's metabolically stable?
Answer: Not necessarily. While it's a positive sign, a lack of degradation in this specific assay could be due to several factors:
-
Low Assay Sensitivity: For very stable compounds, the incubation time may be too short to observe significant turnover. Consider extending the incubation period (e.g., up to 120 minutes) or using a higher concentration of microsomes, but be mindful of potential solubility and binding issues.
-
Metabolism by Non-CYP Enzymes: The standard microsomal stability assay primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, requiring NADPH as a cofactor.[5][6] Your compound might be cleared by other pathways not active in this system, such as:
-
Phase II conjugation enzymes (e.g., UGTs), which require different cofactors.
-
Cytosolic enzymes like aldehyde oxidase.
-
-
Poor Compound Solubility: If your phthalimide derivative has low aqueous solubility, it may precipitate in the assay buffer, leading to an artificially low rate of metabolism. Always check the solubility of your compound under the final assay conditions.
-
Actionable Advice:
-
Run a "-NADPH" Control: Perform the assay without the NADPH cofactor. If you see degradation in both conditions, it could indicate chemical instability or metabolism by non-NADPH dependent enzymes.
-
Use Hepatocytes: Conduct the stability assay in hepatocytes, which provide a more complete picture of both Phase I and Phase II metabolism.[3]
-
Check for Plasma Stability: Assess the compound's stability in plasma to check for hydrolysis by esterases.
-
Question 3: My LC-MS/MS results show high variability between replicate wells for the same time point. What could be the cause?
Answer: High variability can undermine the reliability of your stability data. Common causes include:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially of the microsomal suspension and the test compound. Automated liquid handlers can improve precision.[7]
-
Poor Mixing: Inadequate mixing upon addition of the compound or NADPH can lead to inconsistent reaction initiation. Gently vortex or mix the plate after each addition.[5]
-
Temperature Fluctuations: Ensure the incubation is performed at a stable 37°C. Inconsistent temperatures across the plate can lead to variable enzyme activity.
-
Incomplete Reaction Quenching: The quenching step (e.g., adding cold acetonitrile) must be rapid and efficient to stop the metabolic reaction instantly and consistently across all wells.
-
Analyte Instability Post-Quenching: Some metabolites can be unstable and may degrade in the processed sample before analysis. For example, lactone metabolites can hydrolyze back to the parent drug under certain pH conditions.[8] Acidifying the sample post-quenching can sometimes improve stability.[8]
-
LC-MS/MS Issues: Matrix effects, where other components in the sample suppress or enhance the ionization of your analyte, can cause variability. Ensure your analytical method is robust and consider using a stable isotope-labeled internal standard.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for phthalimide-based drugs?
A1: The metabolism of phthalimide-containing drugs is often initiated by oxidation via CYP enzymes. Based on well-studied analogs like thalidomide, common pathways include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phthalimide ring system.[8]
-
Aliphatic Hydroxylation: If the phthalimide is attached to an aliphatic structure (like the glutarimide ring in thalidomide), hydroxylation can occur on that ring as well.[8]
-
Hydrolysis: While often a minor pathway for the core imide bonds under physiological pH, ester or amide linkages elsewhere in the molecule can be susceptible to hydrolysis.
Q2: How do I choose the right positive control for my microsomal stability assay?
A2: It is best practice to use a cocktail of well-characterized compounds that are metabolized by different major CYP isoforms. This ensures your microsomal preparation is active. A common set of controls includes:
-
Midazolam (CYP3A4)
-
Phenacetin (CYP1A2)
-
Diclofenac (CYP2C9)
-
Dextromethorphan (CYP2D6)
-
Omeprazole (CYP2C19)[5]
Q3: What is intrinsic clearance (CLint) and how is it calculated from my data?
A3: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[6] It is calculated from the in vitro half-life (t½) using the following formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Amount of Microsomal Protein (mg))
The half-life (t½) is determined from the slope of the natural logarithm plot of the percent of compound remaining versus time.[3][5]
Q4: Can I use data from human liver microsomes to predict in vivo clearance in humans?
A4: Yes, in vitro intrinsic clearance data from human liver microsomes is widely used to predict in vivo hepatic clearance in humans.[6] However, it's important to note that this is an extrapolation and several factors can lead to discrepancies. For many compounds, there can be an under-prediction of in vivo clearance.[4] The prediction is most accurate for drugs that are primarily cleared by CYP-mediated metabolism in the liver.
Data Presentation: Enhancing Metabolic Stability
The following table summarizes hypothetical but representative data illustrating how structural modifications can improve the metabolic stability of a phthalimide lead compound.
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg) |
| LEAD-001 | Parent Compound | 4 | 258 |
| LEAD-002 | Fluorination of Phthalimide Ring | 18 | 57 |
| LEAD-003 | Deuteration of N-alkyl chain | 12 | 86 |
| LEAD-004 | Bioisosteric replacement of labile ester with oxadiazole | > 60 | < 11.5 |
| LEAD-005 | Introduction of a bulky t-butyl group | 35 | 29 |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the steps to assess the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam, Diclofenac)
-
Internal Standard (IS) in quenching solution (e.g., cold acetonitrile or methanol)
-
96-well incubation plates and analytical plates
-
Incubator/shaker set to 37°C
2. Assay Procedure:
-
Prepare Microsomal Suspension: Thaw pooled HLM at 37°C. Dilute the microsomes to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare Compound Plate: Dilute the test compound and positive controls to a 100x final concentration in acetonitrile/water (50:50). Add 2 µL of the diluted compound to the appropriate wells of the 96-well incubation plate. The final incubation concentration of the test compound will be 1 µM.
-
Pre-incubation: Add 178 µL of the microsomal suspension to each well containing the test compound. Mix gently and pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate Reaction: Add 20 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. For "-NADPH" control wells, add 20 µL of phosphate buffer instead.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new 96-well plate containing a 3-4 fold volume (e.g., 100 µL) of ice-cold acetonitrile with the internal standard to terminate the reaction. The 0-minute time point should be taken immediately after adding NADPH.
-
Sample Processing: Seal the plate, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[5][10]
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as described in the FAQ section.
Visualizations
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Common Metabolic Pathways for Phthalimide Compounds.
References
- 1. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Overcoming Drug Resistance with Novel Phthalimide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel phthalimide analogs to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My phthalimide analog is not showing the expected cytotoxic effect on drug-resistant cells. What are the possible reasons?
A1: Several factors could contribute to the lack of cytotoxicity:
-
Compound Stability and Solubility: Ensure the compound is stable and fully dissolved in the vehicle solvent. Precipitated compound will not be effective. Consider performing a solubility test.
-
Cell Line-Specific Resistance Mechanisms: The drug resistance mechanism in your cell line (e.g., overexpression of efflux pumps like P-glycoprotein, alterations in drug targets, enhanced DNA repair) may not be susceptible to the mechanism of action of your specific phthalimide analog.
-
Cereblon (CRBN) Expression Levels: The activity of many immunomodulatory imide drugs (IMiDs), a class of phthalimide analogs, is dependent on the presence of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2][3][4][5][6] Low or absent CRBN expression in your cell line will render these compounds ineffective. It is advisable to perform a western blot to check CRBN protein levels.
-
Incorrect Dosage or Treatment Duration: The concentration of the analog may be too low, or the incubation time may be too short to induce a cytotoxic effect. A dose-response and time-course experiment is recommended.
Q2: I am observing high toxicity in my non-resistant parental cell line, similar to the resistant line. How can I assess selective toxicity?
A2: To evaluate the selectivity of your phthalimide analog, it is crucial to determine the half-maximal inhibitory concentration (IC50) for both the resistant and the parental (sensitive) cell lines. The resistance factor (RF) can then be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A lower RF indicates that the compound is more effective at overcoming the specific resistance mechanism.
Q3: How do I confirm that my phthalimide analog is working through the expected Cereblon-mediated degradation of target proteins?
A3: To validate the mechanism of action, you can perform the following experiments:
-
Western Blot Analysis: After treating the cells with your phthalimide analog, perform a western blot to check for the degradation of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6] A decrease in the protein levels of these transcription factors would support a CRBN-mediated mechanism.
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate CRBN expression in your cells. If your phthalimide analog loses its activity in these cells, it strongly suggests a CRBN-dependent mechanism.
-
Competitive Binding Assay: Use a known CRBN-binding compound, such as thalidomide or lenalidomide, in a competitive assay. If your compound competes with these molecules for binding to CRBN, it indicates that it targets the same binding site.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation. If observed, try a different solvent or a lower concentration. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile PBS. |
Problem: Difficulty in interpreting Western blot results for CRBN neosubstrate degradation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate your primary antibodies for Ikaros and Aiolos to ensure they are specific and provide a strong signal. |
| Insufficient Treatment Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing degradation. |
| Proteasome Inhibition | As a positive control, treat cells with a proteasome inhibitor (e.g., MG132) alongside your phthalimide analog. This should prevent the degradation of the target proteins and lead to their accumulation. |
| Low Basal Expression | The basal expression of Ikaros or Aiolos might be too low in your cell line to detect a significant decrease. Consider using a cell line known to express these proteins at higher levels. |
Data Presentation
Table 1: Comparative Cytotoxicity of a Novel Phthalimide Analog (Compound X) in Drug-Resistant and Parental Cancer Cell Lines
| Cell Line | Drug Resistance Profile | IC50 of Standard Drug (µM) | IC50 of Compound X (µM) | Resistance Factor (RF) |
| Parental Cell Line | Sensitive | 0.5 | 2.1 | - |
| Resistant Cell Line A | P-glycoprotein overexpression | 15.2 | 3.5 | 4.3 |
| Resistant Cell Line B | Target protein mutation | 25.8 | 4.2 | 6.1 |
This table summarizes hypothetical data for easy comparison of the efficacy of a novel phthalimide analog in overcoming different drug resistance mechanisms.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the phthalimide analog for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Ikaros/Aiolos Degradation
-
Cell Lysis: After treatment with the phthalimide analog for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: Experimental workflow for evaluating novel phthalimide analogs.
Caption: Cereblon-mediated degradation pathway activated by phthalimide analogs.
References
- 1. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
Validation & Comparative
A Comparative Analysis of Phthalimide vs. Glutarimide-Based PROTACs: A Guide for Researchers
For researchers and professionals in drug development, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two prominent classes of Cereblon (CRBN) recruiting ligands: phthalimides, the cornerstone of immunomodulatory drugs (IMiDs), and the more recent glutarimide-based alternatives. We present a comprehensive analysis supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
At a Glance: Phthalimide vs. Glutarimide PROTACs
| Feature | Phthalimide-Based PROTACs (e.g., Thalidomide, Lenalidomide, Pomalidomide analogs) | Glutarimide-Based PROTACs (e.g., Phenyl-Glutarimides) |
| CRBN Binding Moiety | The glutarimide ring is the primary binding motif to CRBN.[1][2] | The glutarimide ring is the primary binding motif to CRBN.[2] |
| Chemical Stability | Prone to hydrolysis of the phthalimide ring in aqueous media, which can impact cellular efficacy.[3] | Designed for improved chemical stability by replacing the hydrolysis-prone phthalimide moiety.[3][4] |
| Degradation Potency | Potent degraders, but potency can be limited by instability. | Can exhibit significantly enhanced degradation potency and cellular activity, attributed to improved stability.[3] |
| Developmental Stage | Well-established; numerous PROTACs in preclinical and clinical development.[5][] | A newer class of CRBN binders showing significant promise in preclinical studies.[3] |
Performance Data: A Head-to-Head Comparison
The following table summarizes key performance metrics for representative phthalimide and glutarimide-based PROTACs targeting the BET bromodomain protein BRD4.
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Pomalidomide (Phthalimide-based) | BRD4 | MV4-11 | ~100 nM (at 2h) | Partial recovery at 24h | [3] |
| SJ995973 (4c) | Phenyl-Glutarimide | BRD4 | MV4-11 | 0.87 nM | >95% | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Caption: General mechanism of CRBN-based PROTACs.
Caption: A typical experimental workflow for comparing PROTACs.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited in the comparison of phthalimide and glutarimide-based PROTACs.
Western Blot for Protein Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of a target protein.[7][8]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.[8]
-
Treat cells with varying concentrations of the PROTAC (or DMSO as a vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.[8]
-
Quantify band intensities using densitometry software.
-
HiBiT Assay for Quantitative Protein Degradation
This luminescent-based assay provides a highly sensitive and quantitative method to measure protein degradation in live cells.[9][10][11]
-
Generation of HiBiT-tagged Cell Lines:
-
Assay Protocol:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well white assay plate.
-
Add the PROTACs at various concentrations.
-
For endpoint assays, after the desired incubation period, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate.
-
For kinetic assays in live cells, co-express LgBiT protein.[9]
-
Incubate for a short period to allow for cell lysis and NanoBiT® luciferase formation.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to the target protein within intact, live cells.[13][14][15]
-
Cell Preparation:
-
Assay Procedure:
-
Harvest and resuspend the cells in Opti-MEM.
-
Dispense the cells into a white 384-well plate.
-
Add the NanoBRET™ tracer, a fluorescent ligand for the target protein, at a predetermined concentration.
-
Add the test PROTAC at various concentrations.
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[16]
-
Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader capable of BRET measurements.[15]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the PROTAC, confirming target engagement.
-
Determine the IC50 value from the dose-response curve, which reflects the intracellular affinity of the PROTAC for the target protein.
-
Conclusion
The development of glutarimide-based CRBN ligands represents a significant advancement in PROTAC technology. By addressing the inherent instability of the phthalimide moiety, these novel binders have led to the creation of PROTACs with markedly improved potency and cellular efficacy. While phthalimide-based PROTACs remain a cornerstone of the field with extensive validation, the superior performance characteristics of glutarimide-based counterparts, as exemplified by compounds like SJ995973, suggest a promising future direction for the design of highly effective protein degraders. Researchers are encouraged to consider the chemical stability of the E3 ligase ligand as a key optimization parameter in their PROTAC design strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HiBiT Protein Tagging Technology [promega.com]
- 12. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 15. eubopen.org [eubopen.org]
- 16. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
Novel Phthalimides Emerge as Potent In Vivo Anti-Inflammatory Agents: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research highlights the significant in vivo anti-inflammatory potential of several novel phthalimide derivatives, offering promising alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators like thalidomide. This guide provides a comparative analysis of their efficacy in established preclinical models of inflammation, supported by detailed experimental data and mechanistic insights.
Comparative Efficacy of Novel Phthalimides in Preclinical Models
The anti-inflammatory effects of various novel phthalimide derivatives were evaluated in well-established in vivo models of acute and chronic inflammation. The data presented below summarizes their performance against key inflammatory parameters.
Carrageenan-Induced Paw Edema
This model induces acute inflammation, and the reduction in paw volume is a key indicator of a compound's anti-inflammatory activity.
| Compound | Animal Model | Dose | Time Point | Paw Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| PD1 | Wistar Rat | 10 mg/kg (i.p.) | 2 hours | ~21% | - | - |
| PD1 | Wistar Rat | 30 mg/kg (i.p.) | 2 hours | ~37% | - | - |
| Compound 3a (p-chloro substitution) | Rat | 250 mg/kg | 3 hours | Most Active in Series | Indomethacin | - |
| Thalidomide Analogs (GI-16 & SC-15) | Mice | 10 mg/kg & 50 mg/kg (i.p.) | 24 hours | Significant Reduction | Dexamethasone (10 mg/kg) | - |
Data for PD1 was extrapolated from graphical representations in the source material and represents the approximate reduction in paw thickening.[1] Data for Compound 3a is qualitative as presented in the abstract.[2] Quantitative data for GI-16 and SC-15 in this model was not specified in the abstract but noted as significant.
Lipopolysaccharide (LPS)-Induced Inflammation
This model mimics the inflammatory response to bacterial infection, leading to the release of pro-inflammatory cytokines.
| Compound | Animal Model | Dose | Cytokine Measured | Inhibition | Reference Compound |
| GI-16 | Mice | 20 mg/kg & 50 mg/kg (i.p.) | TNF-α (lung) | Significant Reduction | Thalidomide, Dexamethasone |
| SC-15 | Mice | 20 mg/kg & 50 mg/kg (i.p.) | TNF-α (lung) | Significant Reduction | Thalidomide, Dexamethasone |
| GI-16 | Mice | 20 mg/kg & 50 mg/kg (i.p.) | IL-6 (lung) | Significant Reduction | Thalidomide, Dexamethasone |
| SC-15 | Mice | 20 mg/kg & 50 mg/kg (i.p.) | IL-6 (lung) | Significant Reduction | Thalidomide, Dexamethasone |
| LASSBio 468 | Mice | - | Neutrophil Recruitment | ED₅₀ = 2.5 mg/kg | - |
The results for GI-16 and SC-15 indicated a significant reduction in cytokine levels, comparable to the reference compounds.[3] LASSBio 468's efficacy was measured by its potent inhibition of LPS-induced neutrophil recruitment.
Adjuvant-Induced Arthritis
This model represents a more chronic inflammatory condition with an autoimmune component, resembling rheumatoid arthritis.
| Compound | Animal Model | Therapeutic Effect |
| Phthalide Derivative 9o | Rat | Obvious therapeutic effect against adjuvant-induced arthritis. |
Specific quantitative data on the reduction of paw swelling or arthritis score for compound 9o was not available in the reviewed literature, but its therapeutic effect was noted as significant.[4]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely used model assesses acute anti-inflammatory activity.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally at specified doses, typically 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Lung Inflammation
This model is used to evaluate the effect of compounds on acute lung injury and cytokine storm.
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Induction of Inflammation: Mice are anesthetized, and LPS (e.g., from E. coli O111:B4) is instilled intratracheally at a specified dose (e.g., 0.5 mg/kg in 50 µL of sterile saline).
-
Treatment: The test compounds are administered, often intraperitoneally, at defined times relative to the LPS challenge.
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 or 72 hours), animals are euthanized. Bronchoalveolar lavage (BAL) fluid and lung tissue are collected.
-
Analysis: Total and differential cell counts are performed on the BAL fluid. Cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates are measured by ELISA.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established tool for studying chronic inflammation and screening anti-arthritic drugs.
-
Animals: Lewis or Wistar rats are often used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.
-
Development of Arthritis: The signs of arthritis, such as paw swelling and joint inflammation, typically appear around 10-14 days after the injection and persist for several weeks.
-
Treatment: Administration of the test compounds usually begins after the onset of arthritis and continues for a specified period.
-
Assessment: The severity of arthritis is evaluated by measuring paw volume and through a macroscopic scoring system based on erythema and swelling of the joints. Body weight is also monitored. Histopathological examination of the joints can be performed at the end of the study to assess synovial inflammation, cartilage erosion, and bone resorption.
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of these novel phthalimides are attributed to their modulation of key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many phthalimide derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes, including cytokines and chemokines.
Caption: Inhibition of the NF-κB signaling pathway by novel phthalimides.
PPAR-γ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Some phthalimide analogs, such as PD1, act as PPAR-γ agonists, leading to the suppression of pro-inflammatory gene expression.[1]
Caption: Activation of the PPAR-γ signaling pathway by a phthalimide agonist.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Phthalide derivatives have been shown to block this pathway, contributing to their anti-inflammatory effects.[4]
References
- 1. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Lapatinib Ditosylate Hydrate IP Impurity B | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Analysis of Phthalimide Analogs in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Phthalimide and its analogs have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides an objective comparison of the efficacy of different phthalimide analogs across various cancer cell lines, supported by experimental data and detailed methodologies.
This comparative analysis delves into the cytotoxic and mechanistic properties of several phthalimide derivatives, offering a comprehensive overview to inform future research and drug development strategies. The data presented herein is curated from multiple studies to provide a broad perspective on the structure-activity relationships and therapeutic potential of this versatile scaffold.
Comparative Efficacy of Phthalimide Analogs: A Quantitative Overview
The antitumor activity of a panel of phthalimide analogs was evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined using the MTT assay. The results, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these analogs.
Cytotoxicity (IC50 in µM) of Phthalimide Analogs in Various Cancer Cell Lines
Table 1: Thiazole-Containing Phthalimide Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | PC-12 (Pheochromocytoma) |
| 5b | 0.2 ± 0.01 | > 1 | 2.7 ± 0.09 |
| 5g | - | - | 0.43 ± 0.06 |
| 5k | - | 0.6 ± 0.04 | - |
| Doxorubicin (control) | - | 0.38 ± 0.07 | 2.6 ± 0.13 |
Data sourced from a study on thiazole-incorporated phthalimide derivatives.[1]
Table 2: Quinazoline and Phthalazine-Based Phthalimide Analogs
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | PC3 (Prostate) |
| 24a | 3.87 | 6.07 | 8.63 |
| 24b | 2.51 | 5.80 | 4.11 |
| 24c | 7.96 | 8.12 | 14.92 |
| Thalidomide (control) | 11.26 | 14.58 | 16.87 |
IC50 values are presented in µg/mL. Data from a study on quinazoline and phthalazine-based analogs.[2]
Table 3: Naphthalimide Derivatives as Thalidomide Analogs
| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| 5a | < 20 | < 20 | < 20 |
| 5b | < 20 | < 20 | < 20 |
| 5c | 2.74 ± 0.1 | - | 3.93 ± 0.2 |
| 7d | < 20 | < 20 | < 20 |
Data from a study on naphthalimide derivatives.[3]
Delving into the Mechanisms: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism of action is crucial for the development of targeted therapies. Several studies have indicated that phthalimide analogs exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
One study on thiazole-bearing phthalimide derivatives demonstrated that these compounds induce apoptosis through the intrinsic pathway.[1] Another investigation into naphthalimide derivatives showed their ability to induce G2/M cell cycle arrest and promote apoptosis in glioblastoma cells.[1]
Signaling Pathways Modulated by Phthalimide Analogs
The anticancer activity of phthalimide analogs is underpinned by their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A high-level overview of the experimental workflow to assess the efficacy of these analogs is presented below:
References
head-to-head comparison of phthalimide and non-phthalimide enzyme inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to drug discovery and are used to treat a wide range of diseases, from cancer to hypertension. Inhibitors can be broadly classified based on their chemical structure and mechanism of action. This guide provides a head-to-head comparison of two major categories: inhibitors containing the phthalimide scaffold and the vast, structurally diverse group of non-phthalimide inhibitors.
Phthalimide-Based Enzyme Inhibitors: Modulators of Protein Degradation
The phthalimide scaffold, a bicyclic aromatic structure, is a key pharmacophore in a class of drugs most famous for their unique mechanism of action involving the modulation of protein degradation.[1] While some phthalimide derivatives act as traditional enzyme inhibitors by blocking an active site, their most prominent members function as molecular glues, altering the substrate specificity of E3 ubiquitin ligase complexes.
Mechanism of Action: Cereblon (CRBN) Modulation
The primary mechanism for immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide involves the E3 ubiquitin ligase complex component, Cereblon (CRBN).[2][3][4] These drugs bind to CRBN, which normally targets native proteins for ubiquitination and subsequent degradation by the proteasome.[5] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this complex.[2][6]
For example, in multiple myeloma cells, lenalidomide binding to CRBN leads to the ubiquitination and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[5][7] This targeted protein degradation, rather than simple enzyme inhibition, is what defines the primary activity of this class of phthalimide-containing drugs.[5]
Caption: Phthalimide-mediated protein degradation pathway.
Beyond CRBN modulation, various phthalimide derivatives have been shown to inhibit other enzymes through more conventional mechanisms. Studies have demonstrated their ability to inhibit cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, as well as carbonic anhydrases.[8][9][10]
Non-Phthalimide Enzyme Inhibitors: A World of Diversity
This category encompasses all enzyme inhibitors that do not contain the phthalimide scaffold. It represents the majority of developed enzyme inhibitors and is characterized by a vast diversity of chemical structures and inhibitory mechanisms.
Mechanisms of Action
Non-phthalimide inhibitors can be classified by their mode of interaction with the target enzyme:
-
Competitive Inhibition: The inhibitor structurally resembles the enzyme's natural substrate and binds to the active site, preventing the substrate from binding.[11]
-
Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency.[11]
-
Irreversible Inhibition: The inhibitor forms a strong, typically covalent, bond with the enzyme, permanently inactivating it.[11] Penicillin is a classic example, as it irreversibly binds to the DD-transpeptidase enzyme in bacteria.[12]
Examples of Non-Phthalimide Inhibitors
1. PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Rucaparib) are a class of targeted cancer drugs.[13] PARP enzymes are critical for repairing single-strand DNA breaks.[14] In cancers with mutations in BRCA1/2 genes, the homologous recombination pathway for repairing double-strand breaks is already faulty. Inhibiting PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[13][15]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
2. Kinase Inhibitors: Protein kinases are a large family of enzymes that regulate cellular signaling pathways, and their overactivity is a hallmark of many cancers.[16] Kinase inhibitors can be ATP-competitive, binding to the highly conserved ATP-binding pocket, or non-ATP-competitive, binding to allosteric sites to achieve greater selectivity.[17] Examples include Imatinib and Sunitinib.[18]
Head-to-Head Comparison
| Feature | Phthalimide Inhibitors | Non-Phthalimide Inhibitors |
| Core Scaffold | Contains the phthalimide moiety (C₆H₄(CO)₂NH).[19] | Highly diverse; no single defining scaffold. |
| Primary Mechanism | Neosubstrate degradation via E3 ligase modulation (e.g., Cereblon).[2][5] | Diverse: Competitive, non-competitive, irreversible inhibition of enzyme active or allosteric sites.[11] |
| Specificity | Can be highly specific due to the unique "molecular glue" mechanism. | Varies widely from highly specific to broad-spectrum, depending on the inhibitor and target. |
| Key Examples | Lenalidomide, Pomalidomide (CRBN modulators); some CYP or Carbonic Anhydrase inhibitors.[2][10] | Olaparib (PARP), Imatinib (Kinase), Acetazolamide (Carbonic Anhydrase), Penicillin (Transpeptidase).[10][12][13] |
| Primary Therapeutic Areas | Hematological cancers (e.g., Multiple Myeloma), inflammatory diseases.[20][21] | Broad: Cancer, cardiovascular disease, infectious diseases, inflammation.[13][22][23] |
Quantitative Performance Data
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ), with lower values indicating higher potency.
| Inhibitor Class | Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Phthalimide | Phthalimide-capped benzenesulfonamide (Compound 1 ) | Human Carbonic Anhydrase I (hCA I) | 28.5 nM[10] |
| Phthalimide | Phthalimide-capped benzenesulfonamide (Compound 1 ) | Human Carbonic Anhydrase II (hCA II) | 2.2 nM[10] |
| Non-Phthalimide | Acetazolamide (Standard of Care) | Human Carbonic Anhydrase I (hCA I) | 250 nM[10] |
| Non-Phthalimide | Acetazolamide (Standard of Care) | Human Carbonic Anhydrase II (hCA II) | 12 nM[10] |
As shown in the table, a specific phthalimide-based inhibitor can demonstrate significantly greater potency against carbonic anhydrase isoforms compared to the classic non-phthalimide sulfonamide inhibitor, acetazolamide.[10]
Experimental Protocols
Standard Operating Protocol for an Enzymatic Activity Inhibition Assay
This protocol outlines the key steps for determining the inhibitory potential of a compound against a target enzyme.[24]
1. Preparation of Reagents:
-
Buffer Solution: Prepare a buffer that ensures optimal pH and ionic strength for the enzyme's activity (e.g., Phosphate buffer, pH 7.4).[25]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme. The final concentration in the assay should be chosen to provide a linear reaction rate over the measurement period.[25]
-
Substrate Stock Solution: Prepare a stock solution of the enzyme's specific substrate. The final concentration is often set at or near the Michaelis constant (Kₘ) for screening assays.[26]
-
Inhibitor Stock Solutions: Dissolve the test compounds (both phthalimide and non-phthalimide) in a suitable solvent (e.g., DMSO) to create concentrated stocks. Prepare a serial dilution to test a range of concentrations.[25]
2. Assay Procedure:
-
Pre-incubation: In a 96-well plate or cuvette, add the buffer, a specific volume of the enzyme solution, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[25]
-
Reaction Monitoring: Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time. This is typically done using a spectrophotometer or microplate reader to measure changes in absorbance or fluorescence.[25][27]
-
Controls:
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[26]
Caption: General workflow for an enzyme inhibition assay.
Conclusion
Both phthalimide and non-phthalimide inhibitors are vital tools in pharmacology and drug development. Phthalimide-based drugs, particularly the IMiDs, have opened a new therapeutic paradigm by hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This mechanism is distinct from the classical occupancy-driven enzyme inhibition that characterizes the vast and varied world of non-phthalimide inhibitors. While non-phthalimide compounds represent a broader, more established field with diverse mechanisms targeting nearly every class of enzyme, the novel action of phthalimide modulators showcases an innovative and powerful strategy for therapeutic intervention. The choice between these classes depends entirely on the target enzyme, the desired biological outcome, and the specific disease pathology being addressed.
References
- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. youtube.com [youtube.com]
- 15. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EBC [ebc.enamine.net]
- 17. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phthalimide - Wikipedia [en.wikipedia.org]
- 20. Thalidomide - Wikipedia [en.wikipedia.org]
- 21. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. studymind.co.uk [studymind.co.uk]
- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. superchemistryclasses.com [superchemistryclasses.com]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Novel Phthalimide Compounds: A Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the antimicrobial spectrum of newly synthesized phthalimide derivatives. This guide provides a systematic evaluation of their in vitro efficacy against a range of pathogenic bacteria and fungi, benchmarked against established antimicrobial agents. The data presented herein aims to facilitate the identification of promising lead candidates for the development of new anti-infective therapies.
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Phthalimide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The hydrophobic nature of the phthalimide core is thought to enhance its ability to traverse biological membranes, a desirable trait for drug candidates.[1][2]
This guide summarizes the key findings from recent studies, presenting a comparative analysis of the minimum inhibitory concentrations (MICs) of several novel phthalimide compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Activity of Phthalimide Derivatives
The antimicrobial efficacy of newly synthesized phthalimide compounds has been rigorously tested against a panel of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison with standard-of-care antibiotics. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of Phthalimide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Phthalimide Derivative 12 | - | 0.97 | - | 62.5 | [1] |
| Phthalimide Derivative 4c | 1.95 | - | 3.9 | 7.81 | [2] |
| Phthalimide Derivative 4f | 0.98 | - | 1.95 | 3.9 | [2] |
| Phthalimide Derivative 4g | 0.49 | - | 0.98 | 1.95 | [2] |
| Phthalimide Derivative 6c | 1.95 | - | 0.98 | - | [2] |
| Phthalimide Aryl Ester 3b | 128 | - | - | 128 | [3] |
| Ampicillin | - | 1.25 | - | - | [1] |
| Cefotaxime | - | 1.56 | - | 125 | [1] |
| Gentamicin | - | 1.87 | - | 156.2 | [1] |
| Ciprofloxacin | 3.9 | - | 7.81 | 15.63 | [2] |
| Phenol | >100 | - | >100 | - | [4] |
Table 2: Antifungal Activity of Phthalimide Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Reference |
| Phthalimide Derivative 4c | 7.81 | 15.63 | [2] |
| Phthalimide Derivative 4f | 3.9 | 7.81 | [2] |
| Phthalimide Derivative 4g | 1.95 | 3.9 | [2] |
| Phthalimide Derivative 6c | 1.95 | - | [2] |
| Phthalimide Aryl Ester 3b | 128 | - | [3] |
| Amphotericin B | 0.49 | 0.98 | [2] |
| Fluconazole | 125 | - | [1] |
| Tioconazole | 62.5 | - | [1] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the following standardized methods:
Agar Dilution Method
This method is a reference standard for determining the MIC of antimicrobial agents.
-
Preparation of Media: A series of agar plates are prepared, each containing a different concentration of the test compound. Molten Mueller-Hinton agar is typically used for bacteria.
-
Inoculum Preparation: The test microorganisms are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Broth Microdilution Method
This method is a widely used, high-throughput alternative to the agar dilution method.
-
Preparation of Microtiter Plates: A series of dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with a standardized volume of the microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents visible turbidity in the well.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship Insights
The presented data suggests that the antimicrobial activity of phthalimide derivatives is significantly influenced by the nature of the substituents on the phthalimide core. For instance, certain substitutions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Molecular hybridization, the combination of the phthalimide scaffold with other pharmacologically active moieties, has emerged as a promising strategy to enhance antimicrobial potency.[1]
Caption: Factors Influencing Antimicrobial Activity of Phthalimide Compounds.
This comparative guide underscores the potential of novel phthalimide compounds as a valuable scaffold for the development of next-generation antimicrobial agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
In Vivo Efficacy of Phthalimide-Based Antimalarial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents. Phthalimide-based compounds have emerged as a promising class of molecules with potent antiplasmodial activity. This guide provides a comparative analysis of the in vivo validation of several phthalimide-based antimalarial agents, supported by experimental data and detailed methodologies to aid in the evaluation and progression of these compounds in the drug discovery pipeline.
Performance Comparison of Phthalimide-Based Antimalarial Agents
The following tables summarize the in vitro and in vivo antimalarial activities of selected phthalimide derivatives from various studies.
Table 1: In Vitro Activity Against P. falciparum
| Compound | P. falciparum Strain(s) | IC50 (µM) | Selectivity Index (SI) | Reference |
| 6h | 3D7, W2 | 0.83 (3D7), 0.79 (W2) | >120 | Kumar et al., 2017[1] |
| 6u | 3D7, W2 | 0.71 (3D7), 0.68 (W2) | >140 | Kumar et al., 2017[1] |
| 4a | 3D7, RKL-9 | Submicromolar | Not Reported | Singh et al., 2022[2] |
| 4b | 3D7, RKL-9 | Submicromolar | Not Reported | Singh et al., 2022[2] |
| 4c | 3D7, RKL-9 | Submicromolar | Not Reported | Singh et al., 2022[2] |
| 4d | 3D7, RKL-9 | Submicromolar | Not Reported | Singh et al., 2022[2] |
| 4e | 3D7, RKL-9 | Submicromolar | Not Reported | Singh et al., 2022[2] |
| 308 | Not Specified | 0.006 | 4216 | Rani et al., 2020[3] |
| 311 | Not Specified | 0.7 - 0.9 | Not Reported | Kumar et al., 2017[3] |
| 312 | Not Specified | 0.7 - 0.9 | Not Reported | Kumar et al., 2017[3] |
| 313 | Not Specified | 0.7 - 0.9 | Not Reported | Kumar et al., 2017[3] |
Table 2: In Vivo Efficacy in P. berghei Murine Models
| Compound | Murine Model | Dosage | Parasitemia Reduction | Mean Survival Days | Reference |
| 6h | P. berghei | 30 mg/kg/day (intraperitoneal) | 85% | >25 days | Kumar et al., 2017[1] |
| 6u | P. berghei | 30 mg/kg/day (intraperitoneal) | 92% | >28 days | Kumar et al., 2017[1] |
| 4(a-e) | P. berghei ANKA | Not Specified | Significant | Extended | Singh et al., 2022[2] |
| 311-313 | P. berghei | Not Specified | Effective | Not Reported | Kumar et al., 2017[3] |
Experimental Protocols
In Vivo Suppressive Test (Based on Kumar et al., 2017)
This protocol outlines the 4-day suppressive test used to evaluate the in vivo antimalarial activity of phthalimide-based compounds in a murine model.
-
Animal Model: Swiss albino mice (6-8 weeks old, weighing 25-30 g).
-
Parasite Strain: Chloroquine-sensitive Plasmodium berghei (NK65).
-
Infection: Mice are inoculated intraperitoneally with 1 x 10^6 P. berghei-infected red blood cells.
-
Drug Administration:
-
The test compounds (e.g., 6h and 6u) are formulated in a vehicle of 10% Tween-80 and 90% distilled water.
-
Treatment commences 2 hours post-infection and continues for four consecutive days.
-
The compounds are administered intraperitoneally at a dose of 30 mg/kg body weight.
-
A control group receives the vehicle only, and a positive control group is treated with chloroquine (5 mg/kg).
-
-
Monitoring:
-
On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
Parasitemia is determined by counting the number of parasitized red blood cells out of at least 200 red blood cells in three different fields of view under a microscope.
-
The percentage of parasitemia suppression is calculated using the following formula: % Suppression = ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) x 100
-
-
Survival: The mean survival time for each group is recorded.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of antimalarial agents as described in the experimental protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sheptide A: an antimalarial cyclic pentapeptide from a fungal strain in the Herpotrichiellaceae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Phthalimide Derivatives Across Key Therapeutic Targets
A comprehensive guide for researchers in drug discovery, this report details comparative molecular docking studies of various phthalimide derivatives against a range of protein targets implicated in cancer, infectious diseases, and inflammatory conditions. This analysis, supported by quantitative binding data and detailed experimental protocols, aims to provide a valuable resource for the rational design of novel phthalimide-based therapeutic agents.
Phthalimide and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory effects. The versatility of the phthalimide scaffold allows for structural modifications that can be tailored to interact with specific biological targets, making it a privileged structure in drug discovery. This guide synthesizes findings from several in silico studies to offer a comparative perspective on the binding affinities of different phthalimide derivatives with their respective protein targets.
Quantitative Comparison of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule to its protein target. The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more favorable interaction. The following tables summarize the binding energies of various phthalimide derivatives against several important therapeutic targets.
Anticancer Targets
Phthalimide derivatives have been extensively investigated for their potential as anticancer agents, targeting various proteins involved in cancer progression.
Table 1: Binding Affinities of Phthalimide Derivatives with Anticancer Target Proteins
| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate) | TGF-β (ALK5) (1RW8) | -12.28 | Capecitabine | -6.95 |
| P4 | TGF-β (ALK5) (1RW8) | -11.42 | Capecitabine | -6.95 |
| P10 | TGF-β (ALK5) (1RW8) | -8.99 | Capecitabine | -6.95 |
| C-12 | DNMT1 | -10.5 | S-adenosyl-l-homocysteine (SAH) | -8.0 |
| Pyrazolylphthalimide 4 | VEGFR-2 (2OH4) | Not explicitly stated, but showed good binding | - | - |
Data sourced from multiple computational studies.
The data clearly indicates that certain phthalimide derivatives, such as P7, exhibit significantly stronger binding to the ALK5 receptor in the TGF-β pathway compared to the standard chemotherapeutic agent, Capecitabine. Similarly, derivative C-12 shows a higher binding affinity for DNMT1 than its potent inhibitor, SAH.
Antimicrobial and Antiviral Targets
The therapeutic potential of phthalimides extends to infectious diseases, with derivatives showing promise against bacterial and viral proteins.
Table 2: Binding Affinities of Phthalimide Derivatives with Antimicrobial and Antiviral Target Proteins
| Derivative Series | Target Protein | Binding Energy Range (kcal/mol) | Reference Compound |
| Phthalimide derivatives (compounds 11, 25, 29) | HIV-1 Reverse Transcriptase (3HVT) | -6.45 to -9.50 | Nevirapine |
| Synthesized phthalimide derivatives | M. tuberculosis enoyl reductase (InhA) | Not explicitly stated, but showed key interactions | - |
| Synthesized phthalimide derivatives | DNA gyrase B | Not explicitly stated, but showed key interactions | - |
| Phthalimide-1,2,3-triazole hybrids (e.g., 9a) | SARS-CoV-2 ACE2-Spike Protein Interface | -6.40 to -9.70 | Methylene blue |
| Phthalimide-1,2,3-triazole hybrids (e.g., 8b) | SARS-CoV-2 PLpro | -7.31 to -8.87 | GRL0617 |
Data compiled from various in silico screening studies.
These studies highlight the potential of phthalimide derivatives as broad-spectrum antimicrobial and antiviral agents. For instance, certain derivatives exhibit binding energies comparable to the clinically used HIV-1 RT inhibitor, nevirapine. Furthermore, recent studies have explored their potential against SARS-CoV-2 targets, with some compounds showing promising binding affinities to the spike protein and viral proteases.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a generalized workflow for performing molecular docking studies with phthalimide derivatives, based on methodologies reported in the cited literature.
Preparation of Receptor and Ligand Structures
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Kollman charges are assigned to the protein atoms.
-
The prepared protein structure is saved in PDBQT format for use with AutoDock.
-
-
Ligand Preparation:
-
The 2D structures of the phthalimide derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds in the ligand are defined.
-
The final ligand structures are saved in PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by using active site prediction tools. For example, in a study with ALK5, a cubic box with dimensions of 56 x 42 x 50 points and a spacing of 0.375 Å was used.
-
-
Docking Execution:
-
Molecular docking is performed using software like AutoDock.
-
The Lamarckian Genetic Algorithm (LGA) is commonly employed for conformational searching.
-
A set number of docking runs (e.g., 100) are typically performed for each ligand to ensure thorough exploration of the conformational space.
-
Analysis of Docking Results
-
Binding Energy and Pose Selection:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations.
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding pose.
-
-
Visualization and Interaction Analysis:
-
The predicted binding pose of the ligand within the protein's active site is visualized using software like PyMOL or Discovery Studio.
-
The non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are analyzed to understand the molecular basis of the binding affinity.
-
Visualizing Molecular Interactions and Pathways
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in drug discovery.
The TGF-β signaling pathway is a crucial regulator of cell growth and differentiation, and its dysregulation is often implicated in cancer. The diagram illustrates how phthalimide derivatives can inhibit this pathway by binding to the ALK5 kinase domain of the TGF-β receptor, thereby preventing the downstream signaling cascade that leads to gene transcription involved in cell proliferation.
Conclusion
This comparative guide underscores the significant potential of phthalimide derivatives as a versatile scaffold for the development of novel therapeutics. The compiled docking data reveals that specific structural modifications on the phthalimide core can lead to high binding affinities against a diverse range of protein targets. The provided generalized experimental protocol for molecular docking serves as a practical guide for researchers initiating in silico drug design projects. The visualization of the experimental workflow and a key signaling pathway further aids in the conceptual understanding of the research process and the mechanism of action of these promising compounds. Future studies should focus on synthesizing and experimentally validating the in silico hits to translate these computational findings into tangible therapeutic outcomes.
Safety Operating Guide
Navigating the Disposal of Amphotalide: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to strict protocols to mitigate risks and ensure compliance with federal and state regulations. The following information is intended to provide a comprehensive framework for the safe disposal of research quantities of such chemical compounds.
General Disposal Principles
When direct disposal guidance for a specific chemical is unavailable, a conservative approach aligned with the disposal of hazardous or controlled substances is recommended. Waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and avoid mixing them with other waste streams. Uncleaned containers should be handled with the same precautions as the product itself.
Waste Segregation and Disposal Streams
Proper segregation of waste is fundamental to safe and compliant disposal. The table below summarizes the appropriate disposal streams for different types of waste generated in a laboratory setting when handling compounds like Amphotalide.
| Waste Type | Description | Recommended Disposal Stream |
| Unused/Expired Product | Pure chemical, expired reagents, or surplus material. | Hazardous Waste Contractor / Reverse Distributor |
| Contaminated Labware (Solid) | Gloves, pipette tips, absorbent pads, and other disposable items contaminated with the chemical. | Chemical Waste (Solid)[1] |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware that has come into contact with the chemical. | Chemical Waste (Aqueous/Solvent)[1] |
| Empty Containers | Original containers that held the pure chemical. | Handle as the product itself; triple-rinse where appropriate, with rinsate collected as hazardous waste.[2] |
| Solutions | Diluted solutions or reaction mixtures containing the chemical. | Chemical Waste (Aqueous/Solvent) |
Step-by-Step Disposal Protocol for Laboratory Quantities
The following protocol provides a detailed workflow for the disposal of research quantities of potent chemical compounds where specific guidelines are not available. This procedure is based on best practices for managing controlled and hazardous substances in a laboratory environment.
1. Assessment and Personal Protective Equipment (PPE)
-
Before handling any waste, consult the Safety Data Sheet (SDS) for the substance and any solvents used. While a specific SDS for this compound disposal is not available, SDS for similar compounds indicate a high level of hazard.[3][4]
-
Always wear appropriate PPE, including chemical-resistant gloves (standard BS EN 374:2003 or equivalent), safety glasses or goggles, and a lab coat.[3][5]
-
All handling of the pure substance and its waste should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.[3]
2. Waste Collection and Containment
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, weigh boats) in a designated, clearly labeled hazardous waste container. The container should be durable and have a secure lid.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
3. Labeling and Storage
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. For controlled substances, this storage must comply with DEA regulations, often requiring a locked cabinet or secure room.[5]
4. Arranging for Disposal
-
Disposal of hazardous and potentially controlled substances must be handled by a licensed hazardous waste disposal company or through an institutional Environmental Health and Safety (EHS) office.[6]
-
Contact your institution's EHS department to schedule a waste pickup. Provide them with an accurate inventory of the waste.
-
For controlled substances, a DEA Form 41 may be required to document the disposal. This is typically handled by the disposal contractor or EHS office.[6]
5. Spill Management
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, use an appropriate absorbent material (e.g., chemical spill pillows or pads) to contain and collect the material.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team or EHS.
The logical flow for making decisions on chemical disposal is outlined in the diagram below.
Environmental Considerations and Prohibited Disposal Methods
Under no circumstances should chemical waste of this nature be disposed of down the drain or in regular trash.[5] Studies have shown that even low concentrations of psychoactive compounds like amphetamines can have significant adverse effects on aquatic ecosystems.[7][8] These effects include the suppression of biofilm growth, changes in bacterial and diatom communities, and altered insect development, demonstrating the potential to disrupt the foundational levels of the aquatic food web.[7]
Prohibited Actions:
-
Do Not dispose of waste in the sanitary sewer system.[9]
-
Do Not place chemical waste in regular trash or biohazard bags.
-
Do Not flush empty containers without collecting the rinsate as hazardous waste.
-
Do Not burn chemical waste in the open.[10]
The environmentally preferred method for the final disposal of pharmaceutical and chemical waste is high-temperature incineration by a licensed facility.[6][11] This method ensures the complete destruction of the active compounds, preventing their release into the environment.[6]
By adhering to these stringent disposal protocols, researchers and scientists can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem from chemical pollution.
References
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. forensicresources.org [forensicresources.org]
- 3. documents.tocris.com [documents.tocris.com]
- 4. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 5. camberpharma.com [camberpharma.com]
- 6. actenviro.com [actenviro.com]
- 7. Ecological consequences of amphetamine pollution in urban streams [caryinstitute.org]
- 8. Occurrence and Potential Biological Effects of Amphetamine on Stream Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. ebusiness.avma.org [ebusiness.avma.org]
- 11. michigan.gov [michigan.gov]
Personal protective equipment for handling Amphotalide
Essential Safety Protocols for Handling "Amphotalide"
Urgent Safety Notice: The chemical name "this compound" is not recognized in standard chemical databases. This indicates a potential misspelling, a developmental codename, or a novel, uncharacterized substance. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a particularly hazardous substance. The following guidelines are based on a conservative approach to handling unknown or potent compounds, drawing parallels with substances that have similar-sounding names or potential functionalities, such as the potent antifungal Amphotericin B and the hazardous reproductive toxin Thalidomide.
Immediate Personal Protective Equipment (PPE) Requirements
Due to the unknown nature of "this compound," a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1] | Provides robust protection against a wide range of chemicals and prevents contamination of the inner glove.[2] |
| Body Protection | Disposable, polyethylene-coated polypropylene gown with a solid front and back closure.[3] | Offers resistance to chemical permeation; cloth lab coats are insufficient.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][3][4] | Standard safety glasses do not provide adequate protection from splashes or aerosols.[1][4] |
| Respiratory Protection | A NIOSH-certified N95 respirator is the minimum requirement.[1] For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) is recommended.[2] | Protects against inhalation of airborne particles. A surgical mask is not a substitute.[1] |
| Foot Protection | Two pairs of disposable shoe covers over enclosed footwear.[1][2] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Safe Handling
All handling of "this compound" must occur within a designated containment area to minimize exposure risk.
A. Engineering Controls:
-
Primary Containment: All manipulations, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ventilation: Ensure the handling area has negative pressure relative to adjacent spaces to prevent the escape of contaminants.[5]
B. Procedural Workflow:
-
Preparation: Before handling, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Donning PPE: Put on PPE in the correct order: inner gloves, gown, shoe covers, outer gloves (over the gown cuff), N95 respirator, and finally, goggles and face shield.
-
Handling: Conduct all work within the fume hood. Use disposable bench liners to contain any potential spills.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves and gown should be removed before leaving the containment area.
-
Decontamination: All surfaces and equipment must be decontaminated after use.
C. Spill Management:
-
A spill kit specifically for hazardous drugs must be available.[5]
-
In the event of a spill, evacuate the area and alert safety personnel.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[5]
Disposal Plan
All materials that come into contact with "this compound" are to be considered hazardous waste.
-
Waste Segregation: All contaminated items (gloves, gowns, vials, etc.) must be placed in clearly labeled, sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound - Potentially Hazardous Substance"), and the date.
-
Disposal Route: Follow your institution's established procedures for the disposal of chemical hazardous waste. Do not mix with general or biohazardous waste.
Experimental Protocols: Not Applicable
Due to the uncharacterized nature of "this compound," no established experimental protocols can be cited. All experimental work should be preceded by a thorough risk assessment.
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational steps for handling "this compound" or any uncharacterized chemical compound.
Caption: Procedural workflow for handling uncharacterized hazardous substances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
